Actinium-225
Description
Significance of Actinium-225 as a Promising Alpha-Emitting Radionuclide in Targeted Therapy Research
This compound is highly valued in targeted alpha therapy (TAT) research due to the potent nature of alpha particles. Alpha particles, which are helium nuclei, possess a high linear energy transfer (LET) and a very short range in biological tissues, typically spanning only a few cell diameters (approximately 47 to 85 µm) nih.govnih.govthno.orgmdpi.comeuropa.euarxiv.org. This characteristic allows for the precise delivery of a dense radiation dose directly to cancer cells, leading to highly effective cell killing, primarily through DNA double-strand breaks, while minimizing damage to surrounding healthy tissues nih.govnih.goveuropa.euopenmedscience.companmedisoholdings.com.
Furthermore, Ac-225 is considered a "nanogenerator" because its decay chain results in the emission of multiple alpha particles. A single decay of Ac-225 ultimately yields a net of four alpha particles, along with beta particles and gamma emissions, from its short-lived daughter nuclides before reaching a stable state nih.govnih.govmdpi.comarxiv.orgwikipedia.orgresearchgate.net. This cascade effect amplifies its cytotoxic potential. With a half-life of approximately 10 days, Ac-225 offers a balance: it is long enough to allow for the radiolabeling and targeted delivery of therapeutic agents, yet short enough to limit long-term radiation exposure to the patient openmedscience.comwikipedia.org. These properties collectively position Ac-225 as a particularly attractive radionuclide for developing novel cancer treatments openmedscience.companmedisoholdings.comwikipedia.orgiaea.orgisotopes.govnih.gov.
Historical Context of Actinium Discovery and its Evolution in Radionuclide Research
Actinium (Ac), element 89, was first discovered in 1899 by French chemist André-Louis Debierne, working with pitchblende residues. German chemist Friedrich Otto Giesel independently discovered it in 1902, naming it "emanium" before it was recognized as the same element ebsco.comnih.govresearchgate.netbritannica.comrsc.org. The element was named after the Greek word "aktinos," meaning "ray" or "beam," due to its radioactive luminescence ebsco.comnih.govresearchgate.netbritannica.comrsc.org. Actinium occurs naturally in minute quantities within uranium ores, primarily as a decay product in the uranium series wikipedia.orgnih.govbritannica.comrsc.org.
While actinium itself was discovered in the late 19th century, the specific isotope this compound (Ac-225) gained significant attention much later due to advancements in nuclear physics and the growing understanding of targeted radionuclide therapy. Ac-225 is almost entirely synthetic, with minuscule natural quantities arising from the decay of Neptunium-237 wikipedia.orgedhmed.com. The evolution of radionuclide research, particularly the exploration of alpha-emitting isotopes for medical applications, highlighted Ac-225's unique therapeutic potential, shifting its role from a scientific curiosity to a critical component in advanced cancer treatment strategies iaea.orgisotopes.govnih.gov.
Current Research Landscape and Emerging Trends in this compound Applications
The current research landscape for this compound is dynamic and rapidly expanding, driven by its potential in targeted alpha therapy (TAT) for various cancers, including prostate cancer, leukemia, neuroendocrine tumors, and breast cancer thno.orgopenmedscience.companmedisoholdings.comwikipedia.orgiaea.orgisotopes.govnih.govrsc.orgedhmed.comclinicaltrials.eu. Key areas of focus and emerging trends include:
Radiopharmaceutical Development : Significant effort is dedicated to developing novel radiopharmaceuticals by conjugating Ac-225 to specific targeting molecules such as antibodies, peptides, and small molecules (e.g., prostate-specific membrane antigen (PSMA) ligands) thno.orgpanmedisoholdings.comiaea.orgisotopes.govnih.govclinicaltrials.euarchivemarketresearch.com. These conjugates aim to precisely deliver Ac-225 to tumor sites.
Production Method Advancements : Historically, Ac-225 was primarily sourced from the decay of Thorium-229 (Th-229), which was often a byproduct of nuclear programs isotopes.govisotopes.gov. However, limited availability and high production costs have spurred research into alternative methods. These include accelerator-based production, such as the spallation of Thorium-232 (Th-232) with high-energy protons, and neutron irradiation of Radium-226 (Ra-226) iaea.orgisotopes.govisotopes.govlabpartnering.orggoogle.comosti.gov. These new methods aim to increase supply, improve purity, and reduce costs iaea.orgisotopes.govarchivemarketresearch.comisotopes.govosti.gov.
Theranostic Applications : The decay chain of Ac-225 includes gamma emissions from daughter nuclides like Francium-221 and Bismuth-213, which can be utilized for imaging purposes, such as Single-Photon Emission Computed Tomography (SPECT) nih.govmdpi.com. This opens avenues for theranostic approaches, where the same targeting molecule can be used for both diagnosis and therapy.
Nanotechnology Integration : Research is exploring the use of nanomaterials to improve the retention of Ac-225 daughter nuclides at the targeted site, mitigating potential toxicity in organs like the kidneys caused by the nuclear recoil effect of decaying daughters researchgate.netup.ac.za.
Collaboration and Clinical Translation : There is a growing trend of collaboration between research institutions and pharmaceutical companies to accelerate the clinical translation of Ac-225-based therapies, leading to an increasing number of clinical trials iaea.orgnih.govarchivemarketresearch.com.
Table 1: Key Properties of this compound for Targeted Alpha Therapy
| Property | Value | Source |
| Isotope | This compound (225Ac) | wikipedia.orgedhmed.com |
| Half-life | 9.92 days | nih.govwikipedia.org |
| Primary Decay Mode | Alpha (α) emission | wikipedia.orgedhmed.com |
| Alpha Particle Energy | 5.8 to 8.4 MeV | nih.govarxiv.org |
| Range in Tissue | ~47 to 85 µm (few cell diameters) | nih.govnih.gov |
| Alpha Particles/Decay | Net 4 alpha particles | nih.govwikipedia.org |
| Gamma Emissions | From daughters: 218 keV (221Fr), 440 keV (213Bi) | nih.govnih.govmdpi.com |
Table 2: Current and Emerging Applications of this compound in Research
| Targeted Molecule/Vector | Cancer Type Being Studied | Research Focus/Stage | Source |
| PSMA ligands | Prostate Cancer | Targeted Therapy, Clinical Trials | thno.orgpanmedisoholdings.comiaea.orgnih.gov |
| Monoclonal Antibodies | Leukemia, Breast Cancer, various cancers | Targeted Therapy, Radioimmunotherapy, Clinical Trials | nih.govpanmedisoholdings.comisotopes.gov |
| Peptides (e.g., DOTATATE) | Neuroendocrine Tumors, Gastroenteropancreatic NETs | Targeted Therapy, Clinical Trials (e.g., RYZ101) | panmedisoholdings.comisotopes.govedhmed.comclinicaltrials.eu |
| Small Molecules | Prostate Cancer, Neuroendocrine Tumors | Targeted Therapy, Clinical Trials | thno.orgpanmedisoholdings.comiaea.orgnih.gov |
| Nanomaterials | Various Cancers | Improving daughter nuclide retention, preclinical studies | researchgate.netup.ac.za |
| Chelators (DOTA, etc.) | Various Cancers | Radiopharmaceutical development | thno.orgarchivemarketresearch.comup.ac.za |
The ongoing research into this compound is paving the way for more precise and effective cancer treatments, addressing unmet needs in oncology and offering new hope for patients.
Structure
2D Structure
Properties
CAS No. |
1261243-53-1 |
|---|---|
Molecular Formula |
Ac |
Molecular Weight |
225.02323 g/mol |
IUPAC Name |
actinium-225 |
InChI |
InChI=1S/Ac/i1-2 |
InChI Key |
QQINRWTZWGJFDB-YPZZEJLDSA-N |
Isomeric SMILES |
[225Ac] |
Canonical SMILES |
[Ac] |
Origin of Product |
United States |
Radionuclide Production and Supply Chain Methodologies for Actinium 225
Accelerator-Based Production Routes for Actinium-225
Accelerators offer several viable pathways for the production of this compound, each with distinct advantages and challenges. These routes typically involve the bombardment of specific target materials with high-energy particles to induce nuclear reactions that yield Ac-225 or its parent radionuclide, Radium-225 (Ra-225).
Spallation Reactions of Thorium-232 Targets for this compound Generation
One of the primary methods for large-scale production of Ac-225 is the proton-induced spallation of Thorium-232 (Th-232) targets. actineer.comnorthstarnm.com This process involves irradiating a Th-232 target with high-energy protons (typically >70 MeV), causing the thorium nucleus to fragment and produce a variety of radionuclides, including Ac-225. nih.govmdpi.com This production route is being actively pursued by initiatives such as the U.S. Department of Energy's (DOE) Tri-Lab Effort, which involves Brookhaven National Laboratory, Los Alamos National Laboratory, and Oak Ridge National Laboratory. isotopes.govnih.govmdpi.com
The spallation of Th-232 can produce significant quantities of Ac-225. actineer.comosti.gov However, a notable challenge with this method is the co-production of Actinium-227 (Ac-227), a long-lived isotope (half-life of 21.8 years) that is difficult to separate from Ac-225. tennessee.eduactineer.comresearchgate.net The presence of Ac-227 is a concern due to its long half-life and hazardous decay chain. actineer.com Research efforts are ongoing to optimize the separation chemistry to reduce the Ac-227 impurity in the final Ac-225 product. researchgate.net
| Production Method | Target Material | Projectile | Energy Range | Key Feature | Co-produced Contaminants |
| Spallation | Thorium-232 | Protons | >70 MeV | Capable of producing large quantities of Ac-225. | Actinium-227, various spallation and fission products. tennessee.eduactineer.comresearchgate.net |
Proton-Induced Reactions on Radium-226 Targets
Another significant accelerator-based method is the irradiation of Radium-226 (Ra-226) targets with protons to induce the 226Ra(p,2n)225Ac reaction. nih.govaip.org This reaction has a high cross-section at relatively low proton energies, with a peak around 16.8 MeV, making it suitable for production using medical cyclotrons. nih.govnih.gov This approach can yield large quantities of high-purity Ac-225 suitable for medical applications. actineer.com
A key advantage of this method is the direct production of Ac-225. However, the handling of highly radioactive Ra-226 targets presents challenges, including the mitigation of radon off-gassing. northstarnm.com The co-production of other actinium isotopes, such as Ac-224 and Ac-226, can occur, but their shorter half-lives allow them to decay, increasing the radionuclidic purity of the Ac-225 over time. nih.govepo.org
| Reaction | Projectile Energy | Peak Cross-Section | Facility Type | Advantage | Disadvantage |
| 226Ra(p,2n)225Ac | <25 MeV | ~710 mbarn at 16.8 MeV nih.gov | Medical Cyclotrons | High production yield, direct production of Ac-225. | Handling of radioactive Ra-226 targets. northstarnm.com |
Photonuclear Reactions for this compound Production
Photonuclear production of Ac-225 is an indirect method that involves the 226Ra(γ,n)225Ra reaction. aip.orgarxiv.org In this process, high-energy photons (gamma rays), typically generated via bremsstrahlung from an electron beam of about 25-30 MeV, are used to irradiate a Ra-226 target. mdpi.comaip.org This reaction produces Ra-225, which has a half-life of 14.9 days and decays to Ac-225. aip.orgarxiv.org The resulting Ac-225 can then be chemically separated from the parent Ra-225.
This method offers the potential for producing large quantities of high-purity Ac-225. actineer.com An advantage of this route is the significantly lower co-production of Ac-227 compared to other methods, which can be further reduced by purifying the Ra-225 intermediate. northstarnm.comarxiv.org
| Reaction | Photon Source | Electron Beam Energy | Intermediate Product | Advantage |
| 226Ra(γ,n)225Ra | Bremsstrahlung from electron accelerator | ~25-30 MeV mdpi.comaip.org | Radium-225 (t1/2 = 14.9 days) aip.org | Low co-production of Ac-227. northstarnm.comarxiv.org |
Deuteron-Induced Reactions on Radium-226 Targets
The irradiation of Ra-226 with deuterons is another potential route for Ac-225 production. One method involves irradiating a target with a beam of deuterons to generate a beam of neutrons, which then irradiates a Ra-226 target to produce Ra-225 via the 226Ra(n,2n)225Ra reaction. labpartnering.orgescholarship.org The Ra-225 then decays to Ac-225. This approach leverages the high (n,2n) cross-section for neutron energies up to 20 MeV. labpartnering.org This method is reported to be efficient and does not co-produce dangerous radioactive impurities. labpartnering.org
Generator Systems for this compound Production
Radionuclide generators provide a reliable and continuous source of Ac-225 through the decay of a longer-lived parent isotope.
Thorium-229/Actinium-225 Generator Systems and Elution Methodologies
The most established generator system for Ac-225 is based on the alpha decay of Thorium-229 (Th-229), which has a long half-life of 7,917 years. nih.gov Th-229 decays to Ra-225, which in turn beta-decays to Ac-225. nih.gov The Ac-225 can be periodically "milked" or separated from the Th-229 parent. isotopes.gov
The primary source of Th-229 is from the decay of aged stockpiles of Uranium-233. nih.govmdpi.com Several institutions, including Oak Ridge National Laboratory (ORNL) in the United States, the Directorate for Nuclear Safety and Security of the Joint Research Centre in Germany, and the Leypunsky Institute for Physics and Power Engineer in Russia, operate Th-229 generators. nih.govkuleuven.be
The separation of Ac-225 from Th-229 and its decay products is typically achieved through a series of chemical separation techniques, such as ion exchange and extraction chromatography. actineer.comnih.gov These methods are designed to produce high-purity Ac-225 suitable for clinical applications. nih.gov While these generators provide a consistent supply, the global inventory of Th-229 is limited, which restricts the total amount of Ac-225 that can be produced via this route. nih.gov
| Parent Isotope | Half-life of Parent | Decay Chain | Separation Method | Key Advantage | Limitation |
| Thorium-229 | 7,917 years nih.gov | 229Th → 225Ra → 225Ac | Ion exchange and extraction chromatography. actineer.comnih.gov | Produces high-purity Ac-225. actineer.com | Limited global supply of Th-229. nih.gov |
Radiochemical Separation and Purification Techniques for this compound
The production of high-purity this compound is critically dependent on sophisticated radiochemical separation and purification techniques. These methods are essential to isolate Ac-225 from bulk target material, co-produced radionuclides, and its parent isotopes.
Ion exchange chromatography is a cornerstone technique for the separation and purification of this compound. nih.govisotopes.govnih.gov This method leverages the differential affinity of various ions in a solution for a charged stationary phase, typically a resin. In the context of Ac-225 production from proton-irradiated thorium targets, cation exchange chromatography is extensively used. isotopes.govnih.gov
The process generally involves dissolving the irradiated thorium target and loading the solution onto a cation exchange column. isotopes.gov Thorium, often complexed with agents like citric acid, is washed from the column, while actinium and other trivalent cations are retained by the resin. isotopes.gov A sequence of rinses with different concentrations of acids, such as nitric acid (HNO₃) and hydrochloric acid (HCl), is then employed to selectively elute contaminants before the final recovery of Ac-225. isotopes.govnih.govosti.gov
Researchers have optimized various parameters to enhance the separation efficiency, including the pH of the loading solution and the composition and concentration of the eluting agents. isotopes.govnih.govosti.gov For instance, an optimized rinse sequence can recover over 90% of the Ac-225 with minimal radium and thorium impurities. isotopes.govnih.govosti.gov The choice between different types of resins, such as AG50 and MP50, also influences the separation performance. isotopes.govnih.gov
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Optimal pH of Load Solution | 1.5 - 2.0 | Ensures retention of 225Ac on the cation exchange resin. | isotopes.govnih.gov |
| Elution of Barium/Radium | ≥2.5 M HNO₃ | Effectively removes barium and radium isotopes from the column. | isotopes.govnih.gov |
| 225Ac Recovery | Optimized rinse sequence with citric acid, water, and varying concentrations of HNO₃ | >90% recovery of 225Ac has been achieved. | isotopes.govnih.govosti.gov |
Solvent extraction presents a powerful and highly selective method for the separation of this compound. This technique involves the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase containing the radionuclides and an organic phase containing a specific extractant.
One of the well-established solvent extraction methods for Ac-225 purification utilizes organophosphorus extractants like di(2-ethylhexyl)phosphoric acid (HDEHP). researchgate.netresearchgate.net HDEHP has been shown to be effective in separating Ac-225 from its parent and other impurities. researchgate.net Recent advancements have explored the use of microfluidic chips for solvent extraction, which can automate the process, reduce separation times, and handle smaller volumes, making it a promising tool for radiopharmaceutical production. researchgate.net In a case study using a microfluidic chip with D2EHPA, a remarkable extraction efficiency of 97.1% ± 1.5% for Ac-225 from radium was achieved within a contact time of just 1.8 seconds. researchgate.net
Another approach involves the use of N,N,N',N'-tetraoctyldiglycolamide (TODGA) as an extractant in ionic liquids. science.gov This method has been investigated for the separation of Ac-225 and Thorium-227. science.gov The combination of liquid extraction and extraction chromatography is also a common strategy to achieve high chemical yield and radionuclide purity of the final Ac-225 product. researchgate.net
The demand for exceptionally pure this compound for clinical applications has driven the development of advanced separation technologies. These methods often combine different chromatographic techniques to achieve superior separation factors and yields.
A two-step chromatographic sequence involving cation exchange and extraction chromatography has been demonstrated to be highly effective for recovering and purifying actinium isotopes from irradiated thorium matrices. nih.gov This process can quantitatively remove radiolanthanides, which are significant by-products of proton-induced fission of thorium, and achieve a decontamination factor for thorium of ≥ 10⁶. nih.gov The recovery of Ac-225 using this method has been reported to be ≥ 98%. nih.gov
Extraction chromatography, which combines the selectivity of solvent extraction with the convenience of a column-based system, is a key component of these advanced methodologies. Resins impregnated with specific extractants, such as DGA (diglycolamide) resins, are used to selectively retain and separate actinium from other elements. researchgate.net
Furthermore, the development of radiation-resistant inorganic resins is a significant advancement. energy.gov Materials based on zirconium have shown promise as platforms for separating radium and actinium, offering good separation capabilities and remarkable radiopurity. energy.gov These robust materials are crucial as the production of Ac-225 scales up, leading to higher radiation environments that can degrade traditional organic-based resins. energy.gov Microfluidic-based separation is also an emerging technology that offers precise control over the separation process and has been successfully applied to the separation of Ra-225 and Ac-225 with high reproducibility and purity. researchgate.netosti.gov
Isotopic Contaminant Mitigation Strategies, with Emphasis on Actinium-227
A critical challenge in the production of this compound, particularly through the proton irradiation of thorium, is the co-production of the long-lived isotopic impurity Actinium-227 (t½ = 21.8 years). nih.govnih.gov The presence of Ac-227 in Ac-225 preparations is a significant concern for radiopharmaceutical applications due to its long half-life and different decay properties, which can impact dosimetry and regulatory compliance. nih.govpurdue.eduisotopes.gov
Several strategies are employed to mitigate the presence of Ac-227. One primary approach is to optimize the energy of the protons used to irradiate the thorium target. The production cross-sections for Ac-225 and Ac-227 vary with proton energy, and by carefully selecting the energy range, the relative yield of Ac-225 can be maximized while minimizing the formation of Ac-227.
Another effective strategy is to utilize a generator system where the parent radionuclide produces Ac-225 without co-producing Ac-227. For example, the decay of Thorium-229 yields pure Ac-225 free from other actinium isotopes. mdpi.com Similarly, the Ra-225/Ac-225 generator, produced via the photonuclear reaction on Ra-226, is another route to obtain Ac-227-free Ac-225. nih.gov
For accelerator-produced Ac-225 that contains Ac-227, meticulous radiochemical purification is essential. While chemical separation techniques cannot distinguish between isotopes of the same element, they are crucial for removing other radionuclide impurities that may be present. The ratio of Ac-225 to Ac-227 changes over time due to the much shorter half-life of Ac-225. nih.gov Therefore, the timing of purification and use is a key consideration.
The development of production methods that inherently produce less Ac-227 is a major focus of current research. The use of compact neutron generators to produce Ra-225 from Ra-226 is being explored as a method to generate Ac-225 with very low levels of Ac-227 contamination. esmed.orgesmed.org
| Mitigation Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Proton Beam Energy Optimization | Selecting a specific proton energy range during thorium irradiation to maximize 225Ac production relative to 227Ac. | Reduces the initial amount of 227Ac co-produced. | nih.gov |
| 229Th/225Ac Generator | Utilizing the decay of 229Th to produce 225Ac. | Provides a source of 225Ac that is inherently free of 227Ac. | mdpi.com |
| 225Ra/225Ac Generator | Producing 225Ra via photonuclear reactions on 226Ra, which then decays to 225Ac. | Yields 225Ac without 227Ac contamination. | nih.gov |
| Compact Neutron Generator (CNG) | Bombarding a 226Ra target with neutrons to produce 225Ra, the parent of 225Ac. | Potential for low 227Ac contamination and decentralized production. | esmed.orgesmed.org |
Global Supply Chain Dynamics and Production Capacity Challenges for this compound
The global supply chain for this compound is currently facing significant challenges in meeting the rapidly growing demand for this promising radionuclide for targeted alpha therapy. alirahealth.comeos-intelligence.comresearchgate.net The current worldwide supply is limited and is a major bottleneck for both clinical trials and the broader commercialization of Ac-225-based radiopharmaceuticals. cmie.caeos-intelligence.comresearchgate.net
Historically, the primary source of Ac-225 has been the decay of Thorium-229, which itself is derived from stockpiles of Uranium-233 created during past nuclear programs. eos-intelligence.combioworld.com This source is finite, and while it produces high-purity Ac-225, the output is limited. mdpi.comnih.gov The annual global supply of Ac-225 was estimated to be around 2 Curies in 2024, which is only sufficient to treat a few thousand patients. eos-intelligence.com
To address this shortage, significant efforts are underway to increase production capacity through various methods. Accelerator-based production, primarily through the proton irradiation of thorium targets, is being scaled up by a collaboration of national laboratories under the U.S. Department of Energy's Isotope Program. mdpi.com However, this method co-produces the long-lived Ac-227 impurity, which presents its own set of challenges. nih.gov
Private companies and research institutions are also heavily investing in alternative production routes. alirahealth.comeos-intelligence.com These include the irradiation of Radium-226 in cyclotrons and the development of electron accelerator-based methods. frontiersin.orgbioworld.com Organizations like CERN's MEDICIS facility are also contributing to the production of innovative medical radionuclides, including Ac-225. cern.ch
The complex logistics of a just-in-time supply chain for short-lived radioisotopes further complicates the global supply dynamics. bioworld.com The need for specialized infrastructure, including reactors and high-energy accelerators, which are available in only a limited number of countries, creates dependencies and potential vulnerabilities in the supply chain. alirahealth.com The long lead times and regulatory hurdles associated with building new production facilities mean that short-term shortages are likely to persist as demand continues to grow. alirahealth.com The radiopharmaceutical industry is actively working to overcome these challenges through strategic partnerships and investments in new production technologies to ensure a stable and sufficient supply of this compound for the future. eos-intelligence.combioworld.com
Nuclear Physics and Radiochemistry of Actinium 225
Decay Scheme and Alpha Particle Emission Characteristics of Actinium-225 and its Daughters
This compound has a half-life of 9.92 days and decays to the stable isotope Bismuth-209 through a series of six short-lived daughter radionuclides. thno.orgnih.gov This decay chain is characterized by the emission of four alpha particles and two beta particles. nih.gov The cumulative energy released from these alpha particles is a primary reason for the high therapeutic potential of Ac-225. thno.org
The decay of Ac-225 initiates a cascade that includes Francium-221 (Fr-221), Astatine-217 (At-217), Bismuth-213 (Bi-213), Polonium-213 (Po-213), and Thallium-209 (Tl-209), ultimately leading to stable Lead-209 (Pb-209) which then decays to Bismuth-209. mdpi.com The alpha particles are emitted with energies ranging from 5.8 MeV to 8.4 MeV. mdpi.comarxiv.org Notably, the gamma emissions from Francium-221 (218 keV) and Bismuth-213 (440 keV) are useful for imaging and quantification purposes. mdpi.com
Table 1: Decay Scheme of this compound
| Radionuclide | Half-life | Decay Mode | Principal Emissions (Energy, Probability) | Daughter Product |
| This compound (²²⁵Ac) | 9.92 days | α | α: 5.83 MeV | Francium-221 (²²¹Fr) |
| Francium-221 (²²¹Fr) | 4.8 minutes | α | α: 6.34 MeV; γ: 218 keV (11.6%) | Astatine-217 (²¹⁷At) |
| Astatine-217 (²¹⁷At) | 32.3 milliseconds | α | α: 7.07 MeV | Bismuth-213 (²¹³Bi) |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | β⁻ (97.8%), α (2.2%) | β⁻: 1.42 MeV (max); α: 5.87 MeV; γ: 440 keV (26.1%) | Polonium-213 (²¹³Po) / Thallium-209 (²⁰⁹Tl) |
| Polonium-213 (²¹³Po) | 4.2 microseconds | α | α: 8.38 MeV | Lead-209 (²⁰⁹Pb) |
| Thallium-209 (²⁰⁹Tl) | 2.2 minutes | β⁻ | β⁻: 1.99 MeV (max) | Lead-209 (²⁰⁹Pb) |
| Lead-209 (²⁰⁹Pb) | 3.25 hours | β⁻ | β⁻: 0.64 MeV (max) | Bismuth-209 (²⁰⁹Bi) |
| Bismuth-209 (²⁰⁹Bi) | Stable | - | - | - |
Table 2: Alpha Particle Emission Characteristics of the this compound Decay Chain
| Emitting Radionuclide | Alpha Energy (MeV) |
| This compound (²²⁵Ac) | 5.83 |
| Francium-221 (²²¹Fr) | 6.34 |
| Astatine-217 (²¹⁷At) | 7.07 |
| Bismuth-213 (²¹³Bi) | 5.87 |
| Polonium-213 (²¹³Po) | 8.38 |
Recoil Chemistry and Daughter Radionuclide Behavior in this compound Decay
A significant consequence of alpha decay is the nuclear recoil of the daughter nuclide. researchgate.net When an alpha particle is emitted, the daughter nucleus recoils with a substantial amount of kinetic energy, typically in the range of 100 keV. mdpi.com This recoil energy is many orders of magnitude greater than the energy of chemical bonds, leading to the breaking of the bond between the daughter radionuclide and any chelating molecule. mdpi.comnih.gov
This "recoil effect" has profound implications for targeted alpha therapy. nih.gov The daughter radionuclides, once freed from the targeting vector, can redistribute in the body, potentially causing off-target toxicity. thno.orgnih.gov For instance, the first daughter, Francium-221, and subsequent daughters like Astatine-217 and Bismuth-213, will not be retained by the original chelator that delivered the parent this compound. researchgate.netresearchgate.net The differing chemical properties and pharmacokinetics of these recoiled daughters can lead to their accumulation in non-target tissues. researchgate.net Researchers are exploring strategies, such as encapsulation within liposomes or polymersomes, to improve the retention of these daughter radionuclides at the target site. nih.govnih.gov
Radiochemical Purity Assessment and Radionuclidic Contaminants in this compound Sources
Ensuring the radiochemical purity (RCP) of Ac-225-labeled radiopharmaceuticals is a critical quality control step. nih.govx-mol.net RCP is defined as the proportion of the total radioactivity present in the desired chemical form. nih.govx-mol.net However, the complex decay chain of Ac-225 presents challenges for accurate RCP determination. nih.gov The presence of daughter radionuclides, which may not be complexed to the targeting molecule, can interfere with standard chromatographic analysis methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.govsnmjournals.org
A significant hurdle is the time required to reach secular equilibrium between Ac-225 and its daughters, which can take over 20 hours. nih.govsnmjournals.org Measuring RCP before equilibrium is established can lead to inaccurate results due to the constantly changing ratios of the radionuclides. nih.gov To address this, models have been developed to predict the true RCP from measurements taken at earlier time points. nih.gov It has been suggested that a measurement at 2 hours post-TLC plate development can provide an acceptable level of accuracy for clinical settings. nih.gov
Common radionuclidic impurities in Ac-225 sources depend on the production method. bioemtech.com When produced from Thorium-229 generators, the resulting Ac-225 is generally of high purity. bioemtech.com However, accelerator-based production methods, such as the proton bombardment of Radium-226 or Thorium-232, can introduce other actinium isotopes, most notably Actinium-227 (Ac-227). mdpi.comcern.chcern.ch Ac-227 has a long half-life of 21.8 years and a complex decay chain of its own, making its presence undesirable. cern.chcern.ch Other potential contaminants can include Radium-225. nih.gov Rigorous purification and quality control procedures are essential to minimize these impurities. nih.gov
Alpha Spectrometry and Detection Methods for this compound and its Daughter Products
Alpha spectrometry is a key analytical technique for the identification and quantification of alpha-emitting radionuclides in a sample. researchgate.net This method allows for the direct measurement of the characteristic alpha particle energies for Ac-225 and its progeny. researchgate.netresearchgate.net By analyzing the alpha spectrum, it is possible to determine the radionuclidic purity of an Ac-225 source and to detect the presence of alpha-emitting contaminants like Ac-227 through the ingrowth of its alpha-emitting daughters, such as Thorium-227. cern.chcern.ch
Due to the absence of significant gamma emissions from Ac-225 itself, indirect methods are often employed for its detection and quantification in radiopharmaceutical quality control. snmjournals.org These methods typically rely on the detection of gamma rays emitted by its daughter products, Francium-221 (218 keV) and Bismuth-213 (440 keV), once secular equilibrium is approached. mdpi.comnih.govx-mol.net Gamma counters and high-purity germanium (HPGe) detectors are commonly used for this purpose. researchgate.netnuclearphoenix.xyz
In addition to traditional spectrometry, novel detection methods are being developed. One such technique is a direct alpha spectroscopy method using a Bio-Sample Alpha Detector (BAD) that allows for the measurement of alpha emission spectra from biological samples under atmospheric pressure. arxiv.org This can provide valuable insights into the uptake and retention of Ac-225 and its daughters within cells. arxiv.org Real-time trajectory imaging of alpha particles using scintillators and high-sensitivity cameras is another emerging technique that offers high-resolution visualization of the behavior of Ac-225 and its daughters at the cellular level. elsevierpure.com
Chelation Chemistry and Ligand Development for Actinium 225 Complexation
Design Principles for Actinium-225 Chelators
The fundamental requirement for a ²²⁵Ac chelator is the formation of a complex that is both thermodynamically stable and kinetically inert under physiological conditions. This ensures that the ²²⁵Ac remains securely bound to the chelator and, subsequently, to the targeting vector, preventing premature release of the radioactive ion into circulation, which could lead to off-target toxicity nih.gov. Furthermore, the radiolabeling process must be efficient, proceeding rapidly under mild conditions (e.g., room temperature) to allow for the direct conjugation of the ²²⁵Ac complex to heat-sensitive biomolecules like antibodies or peptides without compromising their biological activity osti.govmdpi.com.
The large ionic radius of Ac³⁺ (approximately 1.12 Å for a six-coordinate ion) influences its coordination preferences, favoring ligands with hard, electronegative donor atoms, particularly oxygen. This large size, however, can also lead to weaker electrostatic interactions with ligands compared to smaller metal ions, potentially resulting in less stable complexes nih.govwpmucdn.comscispace.comacs.org. Consequently, chelator design strategies often focus on maximizing the number of donor atoms and optimizing the pre-organization of the ligand's structure to effectively encapsulate the Ac³⁺ ion acs.org.
Macrocyclic Ligands for this compound (e.g., DOTA, Macropa)
Macrocyclic ligands, particularly polyaminocarboxylates, have been extensively investigated for their ability to complex trivalent metal ions like Ac³⁺.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is an octadentate macrocyclic chelator that has served as a benchmark for ²²⁵Ac chelation. It forms thermodynamically stable complexes with Ac³⁺, with a reported stability constant (log K) of approximately 19.5 ± 0.4 at 25°C researchgate.netuni-heidelberg.de. While the DOTA-Ac³⁺ complex exhibits good kinetic inertness, with over 90% remaining intact after 8 days in the presence of competing La³⁺ or 7 days in human serum publish.csiro.au, its utility is limited by the requirement for harsh radiolabeling conditions. Quantitative labeling typically necessitates high temperatures (80-95°C) or microwave assistance, which are incompatible with sensitive biomolecules osti.govmdpi.compublish.csiro.au. Some studies also indicate potential dissociation of the ²²⁵Ac-DOTA complex over time in vivo nih.govosti.gov.
Macropa (diaza-18-crown-6 with picolinate (B1231196) arms): Macropa has emerged as a highly promising alternative to DOTA. Its structure, featuring an eighteen-membered macrocyclic core with pendent picolinate arms, is particularly well-suited for complexing large metal ions like Ac³⁺ nih.govosti.govnih.gov. Macropa enables rapid quantitative radiolabeling of ²²⁵Ac at room temperature within minutes, often at low ligand concentrations (e.g., 10⁻⁷ M) nih.govosti.govpublish.csiro.aumdpi.com. The resulting ²²⁵Ac-macropa complexes demonstrate excellent stability in human serum and in the presence of competing metal ions, remaining largely intact for over seven days nih.govpublish.csiro.aunih.govsnmjournals.org. This combination of mild labeling conditions and robust stability makes macropa an attractive choice for developing ²²⁵Ac-based radiopharmaceuticals.
Other Macrocyclic Ligands: Several other macrocyclic ligands have been explored. Bispa² , an octadentate ligand with picolinic acid pendent arms, also facilitates rapid room temperature labeling and exhibits good stability in serum nih.gov. H₂BZmacropa and H₂BZ₂macropa , rigid variants of macropa, show good ²²⁵Ac radiolabeling but possess slightly lower thermodynamic stability compared to macropa nih.govcornell.edunih.govresearchgate.net. Ligands such as H₄octapa and H₄CHX-octapa have also demonstrated efficient labeling and good stability in serum publish.csiro.au.
Acyclic Chelators for this compound
While macrocyclic ligands are often favored for their pre-organized structures, acyclic chelators also play a role in ²²⁵Ac complexation.
DFO*12: This novel, dodecadentate hydroxamate-based acyclic chelator has shown promise, achieving quantitative ²²⁵Ac labeling at 37°C within 30 minutes with good stability in various media for up to 20 hours mdpi.com. Hydroxamate groups are known to effectively coordinate hard metal ions like Ac³⁺.
PYTA Derivatives: Newer classes of acyclic chelators, such as PYTA derivatives, have demonstrated excellent radiochemical properties and prolonged in vitro stability, comparable to macropa. These ligands offer advantages in terms of easier synthesis of bifunctional derivatives and versatility for labeling with other radionuclides chemrxiv.org.
Bi-functional Chelator Architectures for Conjugation
For targeted delivery, chelators must be designed as bifunctional agents, incorporating a reactive moiety that allows covalent attachment to a specific targeting biomolecule (e.g., antibody, peptide, small molecule) nih.govgoogle.com. Common functional groups include isothiocyanates (-NCS) or N-hydroxysuccinimide (NHS) esters, which readily react with amine groups on biomolecules google.com. Examples include DOTA-NCS and H₂BZmacropa-NCS, which have been successfully conjugated to antibodies for targeting purposes nih.govnih.govcornell.edunih.govresearchgate.netgoogle.com. The design must ensure that the conjugation process does not compromise the chelator's ability to bind ²²⁵Ac or the targeting vector's biological affinity.
Coordination Chemistry and Stability of this compound Complexes
The coordination chemistry of Ac³⁺ is crucial for understanding and predicting the behavior of ²²⁵Ac complexes. Ac³⁺ exhibits a high coordination number, often 9 or 10, and its interactions with ligands are primarily electrostatic scispace.comacs.org.
Thermodynamics of this compound Chelation
Thermodynamic stability is quantified by stability constants (log K), which reflect the equilibrium of the complex formation reaction. Ac³⁺-chelation chemistry is largely dominated by ionic bonding interactions, where maximizing electrostatic attraction between the positively charged Ac³⁺ and the negatively charged donor atoms of the ligand is key acs.org.
Table 2: Thermodynamic Stability Constants of this compound Complexes
| Ligand | Metal Ion | log K | Conditions (Temp, Ionic Strength) | Notes | References |
| DOTA | Ac³⁺ | 19.5 ± 0.4 | 25°C | Determined by analogy to Cm(III)-DOTA | researchgate.netuni-heidelberg.de |
| DOTA | La³⁺ | ~25 | N/A | For comparison | publish.csiro.au |
| H₂macropa | La³⁺ | Higher | N/A | Baseline for H₂BZmacropa variants | nih.govcornell.edunih.govresearchgate.net |
| H₂BZmacropa | La³⁺ | 1 order lower | N/A | Less stable than Macropa | nih.govcornell.edunih.govresearchgate.net |
| H₂BZ₂macropa | La³⁺ | 2 orders lower | N/A | Least stable of the variants | nih.govcornell.edunih.govresearchgate.net |
While DOTA exhibits high thermodynamic stability, ligands like macropa offer favorable complexation with Ac³⁺ due to their structural suitability for large cations osti.gov.
Kinetics of this compound Complex Formation
The kinetics of complex formation, referring to the rate at which the ²²⁵Ac ion binds to the chelator, is critical for practical applications. Rapid complexation under mild conditions is highly desirable, especially for conjugating to biomolecules that may degrade at elevated temperatures nih.govosti.govmdpi.com.
Table 3: Kinetic Parameters of this compound Complex Formation
| Ligand | Metal Ion | Typical Reaction Time | Typical Temperature | Notes | References |
| DOTA | Ac³⁺ | 2 h (at 37°C); 5 min (at 80°C) | 37°C or 80°C | Slower kinetics, requires heat | osti.govmdpi.comresearchgate.netpublish.csiro.au |
| Macropa | Ac³⁺ | 5-30 min | Room Temperature (RT) | Rapid complexation | nih.govosti.govmdpi.compublish.csiro.aunih.govmdpi.comcornell.edunih.govresearchgate.net |
| Bispa² | Ac³⁺ | <30 min | Room Temperature (RT) | Rapid complexation | nih.gov |
| DFO*12 | Ac³⁺ | 30 min | 37°C | Efficient labeling | mdpi.com |
The kinetic inertness of the formed complex, meaning its resistance to dissociation, is equally important for in vivo stability. The alpha recoil effect, a phenomenon where the momentum transfer from an emitted alpha particle can disrupt the metal-ligand bond, poses an additional challenge to maintaining complex integrity nih.gov.
Table 1: Comparison of Macrocyclic and Acyclic Ligands for Ac-225 Chelation
| Ligand Name | Type (Macrocyclic/Acyclic) | Donor Atoms | Typical Radiolabeling Conditions (Temp/Time/Conc.) | Stability (% intact in serum/La³⁺ after 7 days) | Notes/Advantages | References |
| DOTA | Macrocyclic | N₄O₄ | 80-95°C / 5min-2h / >10⁻⁶ M | >90% (8 days in La³⁺), but some dissociation noted | Gold standard, high thermodynamic stability, requires harsh conditions | nih.govosti.govresearchgate.netpublish.csiro.au |
| Macropa | Macrocyclic | N₂O₆ | RT / 5-30 min / 10⁻⁷ M | >90% (7 days in serum/La³⁺) | Mild conditions, fast kinetics, excellent stability, selective for large ions | nih.govosti.govmdpi.compublish.csiro.aunih.govmdpi.comnih.govsnmjournals.orgcornell.edunih.govresearchgate.net |
| Bispa² | Macrocyclic | N₆O₂ | RT / <30 min / 10⁻⁴ M | ~90% (7 days in serum/La³⁺) | Good stability, rapid labeling | nih.gov |
| H₂BZmacropa | Macrocyclic | N₂O₆ | RT / <60 min / (not specified) | >90% (5 days in serum) | Rigid variant of Macropa, slightly lower thermodynamic stability | nih.govcornell.edunih.govresearchgate.net |
| H₂BZ₂macropa | Macrocyclic | N₂O₆ | RT / <60 min / (not specified) | >90% (5 days in serum) | More rigid variant of Macropa, lower thermodynamic stability than H₂BZmacropa | nih.govcornell.edunih.govresearchgate.net |
| H₄octapa | Macrocyclic | N₄O₄ | RT / 1h / 10⁻⁵ M | >92% (7 days in serum) | Efficient labeling | publish.csiro.au |
| H₄CHX-octapa | Macrocyclic | N₄O₄ | RT / 1h / 10⁻⁶ M | >92% (7 days in serum) | More efficient labeling than H₄octapa | publish.csiro.au |
| DFO*12 | Acyclic | Hydroxamates (O₁₂) | 37°C / 30 min / 0.8 mM | Good stability (20 h in various media) | Novel hydroxamate-based, quantitative labeling | mdpi.com |
| PYTA derivatives | Acyclic (PYTA-based) | (not specified) | 37°C / (not specified) / (low conc.) | Prolonged in vitro stability, comparable to Macropa | Promising, versatile, easier synthesis of bifunctional derivatives | chemrxiv.org |
Compound Names:
this compound (²²⁵Ac)
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
Diaza-18-crown-6 macrocyclic chelator with picolinate arms (Macropa)
Bispa²
H₂BZmacropa
H₂BZ₂macropa
H₄octapa
H₄CHX-octapa
DFO*12
PYTA derivatives
Pre Clinical Research Paradigms and Model Systems Utilizing Actinium 225
Development of Targeted Delivery Systems for Actinium-225 Radiopharmaceuticals
The therapeutic efficacy of this compound is critically dependent on its selective delivery to tumor cells. To achieve this, various targeting moieties, including antibodies, peptides, small molecules, and nanoparticles, are conjugated to a chelator that firmly holds the ²²⁵Ac atom. Pre-clinical research is extensively exploring these strategies to optimize tumor targeting and therapeutic outcomes.
Antibody-Based Targeting Strategies in Pre-Clinical Research
Monoclonal antibodies (mAbs) and their fragments, such as single-domain antibodies (sdAbs), are widely investigated for delivering ²²⁵Ac to cancer cells due to their high specificity and affinity for tumor-associated antigens. nih.gov
Pre-clinical studies have demonstrated the potential of ²²⁵Ac-labeled antibodies in various cancer models. For instance, in the context of prostate cancer, the prostate-specific membrane antigen (PSMA) is a prominent target. nih.gov The antibody pelgifatamab, when linked to a macropa chelator and labeled with ²²⁵Ac, has been evaluated pre-clinically. aacrjournals.org Combination therapies are also being explored, such as the use of the mAb [²²⁵Ac]Ac-J591 with [¹⁷⁷Lu]Lu-PSMA-I&T, which has shown synergistic therapeutic efficiency in xenograft models. nih.gov
Another target of interest is HER2, which is overexpressed in certain breast cancers. nih.gov Pre-clinical evaluations of ²²⁵Ac-labeled single-domain antibodies targeting HER2 have been conducted, with studies showing significant increases in survival in mice with intracranial HER2-positive tumor xenografts when combined with trastuzumab. nih.gov For hematologic cancers, the anti-CD33 monoclonal antibody lintuzumab labeled with ²²⁵Ac has been studied, with research indicating comparable labeling efficiency and radiochemical purity between accelerator-produced and generator-produced ²²⁵Ac. actiniumpharma.com
The table below summarizes key findings from pre-clinical studies on antibody-based targeting of this compound.
| Antibody/Fragment | Target Antigen | Cancer Model | Key Pre-clinical Findings |
| Lintuzumab | CD33 | Acute Myeloid Leukemia | Comparable labeling efficiency and radiochemical purity for accelerator vs. generator-produced ²²⁵Ac. actiniumpharma.com |
| Pelgifatamab | PSMA | Prostate Cancer | Showed dose-dependent treatment efficacy in a patient-derived xenograft model. aacrjournals.org |
| Daratumumab | CD38 | Multiple Myeloma | ²²⁵Ac-labeled daratumumab demonstrated enhanced potency and tumor control compared to the naked antibody. actiniumpharma.com |
| Girentuximab (hG250) | Carbonic Anhydrase IX | Clear Cell Renal Cell Carcinoma | The ²²⁵Ac-labeled antibody conjugate showed a significant therapeutic response in a mouse xenograft model. rsc.org |
| Single-domain antibody (2Rs15d) | HER2 | HER2-positive Cancer | [²²⁵Ac]Ac-DOTA-2Rs15d showed specific tumor accumulation and therapeutic efficacy in mice with intracranial tumor xenografts. nih.gov |
Peptide-Based Targeting Strategies in Pre-Clinical Research
Peptides offer advantages as targeting vectors due to their smaller size, which can lead to better tumor penetration and faster clearance from non-target tissues. nih.gov A significant focus of pre-clinical research has been on somatostatin receptor (SSTR)-targeting peptides for neuroendocrine tumors (NETs). nih.govresearchgate.net
Studies have evaluated ²²⁵Ac-labeled SSTR agonists like DOTATATE and DOTATOC in xenografted NET models. nih.gov These investigations have shown a significant reduction in tumor growth and improved efficacy compared to their ¹⁷⁷Lu-labeled counterparts, suggesting a high potential for clinical translation in NETs. nih.gov Another area of exploration is the use of minigastrin analogues, such as [²²⁵Ac]Ac-DOTA-PP-F11N, which target the cholecystokinin B receptor (CCKBR). Pre-clinical studies in mice with CCKBR-positive tumors have demonstrated dose-dependent inhibition of tumor growth and extended survival without significant toxicity. nih.gov
The following table details pre-clinical research on peptide-based delivery of this compound.
| Peptide | Target Receptor | Cancer Model | Key Pre-clinical Findings |
| DOTATATE/DOTATOC | Somatostatin Receptor (SSTR) | Neuroendocrine Tumors (NETs) | Showed greater reduction in tumor growth and improved efficacy compared to ¹⁷⁷Lu-labeled versions in xenograft models. nih.gov |
| PP-F11N (Minigastrin analogue) | Cholecystokinin B Receptor (CCKBR) | CCKBR-positive cancers | Demonstrated dose-dependent tumor growth inhibition and extended survival in a nude mouse model with A431/CCKBR tumors. nih.gov |
| Substance P | Neurokinin-1 Receptor | Glioblastoma | Pre-clinical studies with ²¹³Bi-Substance P (a daughter isotope of ²²⁵Ac) have been conducted, with a need for rapid tumor uptake due to the short half-life. springermedizin.de |
Small Molecule-Based Targeting Strategies in Pre-Clinical Research
Small molecules represent another important class of targeting agents for ²²⁵Ac, characterized by their rapid tumor uptake and clearance. A major focus in this area has been the development of PSMA-targeting small molecules for prostate cancer. nih.govresearchgate.net
Numerous pre-clinical studies have investigated ²²⁵Ac-labeled PSMA inhibitors. For example, [²²⁵Ac]Ac-PSMA-617 has shown remarkable responses in pre-clinical models. nih.gov Research is also focused on optimizing these small molecules to reduce off-target effects, such as uptake in the salivary glands, which can cause xerostomia (dry mouth). researchgate.netbohrium.com One approach involves incorporating an albumin-binding moiety to prolong plasma residence time and improve the therapeutic index. researchgate.netaacrjournals.org The compound ²²⁵Ac-PSMA-Trillium (BAY 3563254) is a novel PSMA-targeting radioligand with such features that has undergone pre-clinical evaluation. researchgate.netaacrjournals.org
Below is a table summarizing pre-clinical findings for small molecule-based this compound delivery.
| Small Molecule | Target | Cancer Model | Key Pre-clinical Findings |
| PSMA-617 | PSMA | Prostate Cancer | Treatment with [²²⁵Ac]Ac-PSMA-617 led to a complete response in a patient with metastatic castration-resistant prostate cancer. nih.gov |
| RPS-074 | PSMA | Prostate Cancer | A single dose of [²²⁵Ac]Ac-RPS-074 induced a complete tumor response in a LNCaP xenograft model. nih.gov |
| PSMA-I&T | PSMA | Prostate Cancer | In vitro studies showed that [²²⁵Ac]Ac-PSMA-I&T has a 4.2 times higher relative biological effectiveness compared to [¹⁷⁷Lu]Lu-PSMA-I&T. nih.govresearchgate.neteur.nl |
| PSMA-Trillium (BAY 3563254) | PSMA | Prostate Cancer | This novel compound with an albumin-binding moiety showed robust anti-tumor activity in pre-clinical models. aacrjournals.org |
Nanoparticle-Mediated Delivery of this compound in Research Models
Nanoparticles are emerging as a versatile platform for the delivery of ²²⁵Ac, with the potential to improve its therapeutic efficacy and safety profile. mdpi.comresearchgate.netnih.gov One of the key advantages of nanoparticle-based delivery is the potential to retain the daughter radionuclides of ²²⁵Ac at the tumor site, thereby minimizing off-target toxicity. researchgate.net
Pre-clinical research has explored various types of nanoparticles, including gold nanoparticles and lanthanum orthovanadate nanoparticles. nih.govyoutube.com For instance, gold nanoparticles radiolabeled with ²²⁵Ac have been evaluated as an injectable form of nanobrachytherapy. nih.gov In other studies, nanoparticles encapsulating ²²⁵Ac have demonstrated enhanced cytotoxicity in three-dimensional breast cancer spheroid models compared to the unencapsulated radioisotope. youtube.com Functionalizing the surface of these nanoparticles with targeting ligands, such as nanobodies, can further enhance their specificity for cancer cells. youtube.com However, challenges such as accumulation in organs like the liver and spleen need to be addressed for clinical translation. up.ac.za
The table below provides an overview of pre-clinical studies on nanoparticle-mediated delivery of this compound.
| Nanoparticle Type | Targeting Strategy | Cancer Model | Key Pre-clinical Findings |
| Gold Nanoparticles (Au@TADOTAGA) | N/A (local injection) | N/A (proof-of-concept) | Successfully radiolabeled with ²²⁵Ac, demonstrating potential for nanobrachytherapy. nih.gov |
| Lanthanum Orthovanadate Nanoparticles | HER2-targeting nanobody | Breast Cancer Spheroids | Showed higher cytotoxicity and induction of DNA double-strand breaks compared to unencapsulated ²²⁵Ac. youtube.com |
| PEGylated Liposomes | Anti-human PSMA J591 antibody or A10 PSMA aptamer | Prostate Cancer | In vitro experiments have shown encouraging results for this delivery system. nih.gov |
| Calcium Carbonate Core-Shell Particles | N/A | In vitro and in vivo models | Investigated for the incorporation of ²²⁵Ac and sequestration of daughter radionuclides. mdpi.com |
In Vitro Cellular Research Models for this compound Studies
In vitro cellular models are indispensable for the initial evaluation of ²²⁵Ac-radiopharmaceuticals, allowing for the assessment of their cellular uptake, retention, and cytotoxic effects in a controlled environment.
Cellular Uptake and Retention Studies
Understanding the kinetics of cellular uptake and retention of ²²⁵Ac-conjugates is crucial for predicting their in vivo behavior and therapeutic efficacy. These studies are typically performed using cancer cell lines that express the target of interest.
For example, in studies with the ²²⁵Ac-labeled minigastrin analogue [²²⁵Ac]Ac-PP-F11N, a high and specific internalization rate was observed in human squamous cancer A431 cells transfected with CCKBR. nih.gov The internalization reached approximately 45.9% of the total activity, and this uptake was significantly inhibited by a blocking peptide, confirming its receptor-specific nature. nih.gov
Similarly, in vitro binding characteristics of [²²⁵Ac]Ac-PSMA-I&T were compared to its lutetium-177 labeled counterpart in the PSMA-expressing prostate cancer cell line PC3-PIP. nih.govresearchgate.neteur.nl These studies revealed similar binding characteristics, indicating that the observed differences in biological effects were not due to variations in cellular uptake. nih.govresearchgate.neteur.nl
The following table presents data from in vitro cellular uptake and retention studies of this compound radiopharmaceuticals.
| Radiopharmaceutical | Cell Line | Target | Key Findings on Uptake and Retention |
| [²²⁵Ac]Ac-PP-F11N | A431/CCKBR | CCKBR | Showed a CCKBR-specific and efficient internalization rate, reaching 45.9% of total activity. nih.gov |
| [²²⁵Ac]Ac-PSMA-I&T | PC3-PIP | PSMA | Exhibited similar in vitro binding characteristics to [¹⁷⁷Lu]Lu-PSMA-I&T. nih.govresearchgate.neteur.nl |
| [²²⁵Ac]Ac-DOTA-2Rs15d | SKOV-3 | HER2 | Specific accumulation in tumors was observed in vivo, which is preceded by cellular uptake. nih.gov |
| [²²⁵Ac]Ac-PSMA-Trillium | LNCaP subclone C4-2 | PSMA | Induced potent in vitro cytotoxicity, implying efficient cellular uptake. researchgate.netbohrium.com |
DNA Damage and Repair Mechanisms Induced by Alpha Emitters in Cellular Models
The potent cytotoxicity of this compound (Ac-225) is primarily attributed to the high linear energy transfer (LET) of the alpha particles it emits. nih.govresearchgate.net This high LET, on the order of 100 keV/μm, results in dense ionization tracks that cause complex and often irreparable DNA damage within cancer cells. nih.govcnl.ca The primary form of this damage is the induction of double-strand breaks (DSBs), which are significantly more challenging for a cell to repair compared to the single-strand breaks typically caused by lower LET radiation like beta particles or gamma rays. nih.govnih.govnih.gov The high energy and short path length (40-100 µm) of these alpha particles confine the damage to the target cells and their immediate vicinity, maximizing localized cell killing. nih.govnih.govnih.gov
When an alpha particle traverses a cell nucleus, it can produce substantially more lethal DSBs per track than beta particles. nih.govnih.gov This leads to a higher probability of inducing cell death. researchgate.net The complexity of the DSBs induced by alpha emitters is a key factor in their efficacy; they are often clustered and associated with other forms of DNA damage, overwhelming the cell's repair capacity. nih.govnih.govresearchgate.net
In response to DSBs, cells activate intricate DNA repair mechanisms. The two main pathways for repairing these breaks are non-homologous end joining (NHEJ) and homologous recombination repair (HRR). nih.gov NHEJ functions throughout the cell cycle, while HRR is predominantly active in the S and G2 phases. nih.gov Key proteins involved in signaling and executing these repairs include ataxia-telangiectasia mutated (ATM), DNA-dependent protein kinase (DNA-PK), and others. nih.gov
Studies comparing Ac-225 with the beta-emitter Lutetium-177 have utilized cellular assays to visualize and quantify DNA damage. The formation of 53BP1 foci, a marker for DSBs, is assessed in these studies. nih.govresearchgate.net Research has shown that cells treated with an Ac-225-labeled compound exhibit slower DSB repair kinetics compared to those treated with a Lutetium-177-labeled equivalent. nih.govresearchgate.net For instance, in one study, the number of 53BP1 foci in [²²⁵Ac]Ac-PSMA-I&T-treated cells remained elevated for up to 72 hours post-incubation, whereas in [¹⁷⁷Lu]Lu-PSMA-I&T-treated cells, the foci numbers returned to control levels within 24 hours. nih.gov This suggests that the DNA damage caused by Ac-225's alpha particles is more complex and difficult for the cellular machinery to repair. researchgate.net If the damage is too severe or cannot be repaired, the cell may be forced into programmed cell death, or apoptosis. sigmaaldrich.comqiagen.com
Cell Survival and Proliferation Assays in this compound Research
In vitro assays are fundamental tools for evaluating the cytotoxic potential and specificity of novel Ac-225-based radiopharmaceuticals before advancing to in vivo models. Cell survival and proliferation assays are routinely used to quantify the ability of a targeted Ac-225 conjugate to kill cancer cells.
These studies typically involve incubating cancer cell lines with varying concentrations of the Ac-225 radiopharmaceutical. The specificity of the agent is often confirmed by using cell lines with different levels of target antigen expression. For example, potent in vitro cytotoxicity has been demonstrated in prostate-specific membrane antigen (PSMA)-expressing prostate cancer cell lines such as LNCaP, C4-2, and MDA-PCa-2b, while PSMA-negative cell lines like PC-3 and DU-145 are largely unaffected. aacrjournals.orgresearchgate.net
One common method is the cell proliferation assay, which measures the number of viable cells after treatment. From this data, the half-maximal effective activity (EA₅₀), which is the radioactivity level that results in a 50% reduction in cell viability, can be calculated. nih.gov For example, in a study using [²²⁵Ac]Ac-PP-F11N on A431/CCKBR cells, the EA₅₀ was determined to be 6.2 ± 1.1 kBq/mL 24 hours after treatment. nih.gov
Another critical technique is the clonogenic survival assay, which assesses the ability of a single cell to grow into a colony after treatment. This assay provides insight into the long-term reproductive integrity of the cells. Studies have shown that targeting with [²²⁵Ac]Ac-PSMA-I&T causes a dose-dependent decrease in the survival of PSMA-expressing cancer cells. nih.govresearchgate.net The results from these assays are crucial for determining the relative biological effectiveness (RBE) of Ac-225 compared to other radionuclides. nih.gov
| Ac-225 Conjugate | Target | Cell Line(s) | Assay Type | Key Finding | Reference |
|---|---|---|---|---|---|
| ²²⁵Ac-pelgi | PSMA | LNCaP, C4-2, MDA-PCa-2b (PSMA+); PC-3, DU-145 (PSMA-) | Viability Assay | Potent cytotoxicity observed only in PSMA-expressing cells. | aacrjournals.orgresearchgate.net |
| [²²⁵Ac]Ac-PSMA-Trillium | PSMA | LNCaP subclone C4-2 | Cytotoxicity Assay | Induced potent in vitro cytotoxicity (0.114 kBq/ml). | aacrjournals.org |
| [²²⁵Ac]Ac-PP-F11N | CCKBR | A431/CCKBR | Proliferation Assay | EA₅₀ value of 6.2 ± 1.1 kBq/mL at 24h post-treatment. | nih.gov |
| [²²⁵Ac]Ac-PSMA-I&T | PSMA | PC3-PIP (PSMA+) | Clonogenic Survival Assay | Caused a dose-dependent decrease in cell survival. | nih.govresearchgate.net |
In Vivo Pre-Clinical Model Systems for this compound Research
Rodent Models for this compound Biodistribution Studies
Rodent models, particularly immunodeficient mice bearing human tumor xenografts, are indispensable for the in vivo evaluation of Ac-225 radiopharmaceuticals. nih.gov These models allow researchers to study the biodistribution, which describes the uptake, retention, and clearance of the radioconjugate in tumors and various organs over time. researchgate.netresearchgate.net
The most common approach involves subcutaneously implanting human cancer cells into mice. Both cell line-derived xenografts (CDX), using established cancer cell lines like LNCaP or C4-2, and patient-derived xenografts (PDX), using tumor tissue taken directly from patients such as the KuCaP-1 model, are utilized. aacrjournals.orgaacrjournals.orgresearchgate.net Following injection of the Ac-225 compound, groups of animals are euthanized at different time points (e.g., 1, 4, 24, 72 hours). researchgate.net Tissues of interest (tumor, blood, kidneys, liver, spleen, etc.) are then harvested, weighed, and their radioactivity is measured. researchgate.netresearchgate.net The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). researchgate.net
These studies are critical for determining the tumor-targeting efficiency and off-target accumulation of the radiopharmaceutical. For example, biodistribution studies of various Ac-225 labeled PSMA-targeting agents have demonstrated high tumor accumulation. aacrjournals.orgresearchgate.net Some studies compare different chelators or targeting molecules to optimize the pharmacokinetic profile, aiming for high tumor uptake and rapid clearance from healthy organs to increase the therapeutic index. researchgate.net
| Ac-225 Conjugate | Tumor Model | Mouse Strain | Key Biodistribution Finding | Reference |
|---|---|---|---|---|
| ²²⁵Ac-pelgi | MDA PCa 2b Xenograft | Not Specified | High tumor accumulation was observed. | aacrjournals.orgresearchgate.net |
| ²²⁵Ac-PSMA-Trillium | LNCaP Xenograft | Not Specified | Tumor accumulation peaked at ~20% ID/g after 5-7 days. | aacrjournals.org |
| [²²⁵Ac]Ac-DOTA-JR11 | H69 Xenograft | Not Specified | Biodistribution evaluated at 4, 24, 48, and 72 hours post-injection. | researchgate.net |
| [²²⁵Ac]Ac-mcp-D-alb-PSMA | LNCaP Xenograft | SCID | Highest tumor accumulation of 153.48 ± 37.76 %ID/g at 168h. | researchgate.net |
Efficacy Assessment Methodologies in Pre-Clinical Tumor Models
The therapeutic efficacy of Ac-225 radiopharmaceuticals is evaluated in preclinical tumor models, primarily rodent xenografts. nih.govaacrjournals.org The primary methodology involves monitoring tumor growth over time after administration of the therapeutic agent and comparing it to a control group (typically receiving a vehicle or a non-targeted radiolabel).
Tumor volume is measured regularly, often using calipers. The efficacy of the treatment is then assessed based on several endpoints, including tumor growth inhibition, tumor regression, and extension of survival. appliedradiology.comnih.gov A common metric used to report efficacy is the treatment/control (T/C) volume ratio, which compares the average tumor volume in the treated group to that of the control group at a specific time point. aacrjournals.orgresearchgate.net
Studies have consistently demonstrated the potent anti-tumor effects of Ac-225 conjugates in various models. For example, in a C4-2 xenograft model, a single dose of ³⁰⁰ kBq/kg ²²⁵Ac-pelgi resulted in a T/C volume ratio of 0.10, showing enhanced antitumor efficacy compared to other tested conjugates. aacrjournals.orgresearchgate.net In some cases, complete tumor response has been observed. nih.gov For instance, a single dose of 148 kBq of ²²⁵Ac-RPS-074 induced a complete tumor response in six of seven mice in an LNCaP xenograft model. nih.gov These efficacy studies provide a strong rationale for advancing promising candidates into clinical trials. aacrjournals.orgresearchgate.net
Imaging Modalities in Pre-Clinical this compound Research (e.g., SPECT/CT, PET/CT)
In vivo imaging plays a crucial role in the preclinical development of Ac-225 therapies, allowing for non-invasive, longitudinal assessment of the radiopharmaceutical's biodistribution. ansto.gov.au The primary modality used for imaging Ac-225 is Single Photon Emission Computed Tomography (SPECT), often combined with Computed Tomography (CT) for anatomical reference (SPECT/CT). ansto.gov.auescholarship.org
Directly imaging Ac-225 is not feasible. Instead, SPECT imaging relies on the detection of gamma rays emitted by its daughter nuclides. nih.gov The most commonly used photopeaks for imaging are from Francium-221 (²²¹Fr) at 218 keV and Bismuth-213 (²¹³Bi) at 440 keV. nih.govescholarship.orgnih.gov Although challenging due to the low activities typically administered in preclinical settings, quantitative SPECT/CT imaging of Ac-225 is feasible. escholarship.orgnih.govnih.gov This allows researchers to visualize tumor uptake and distribution in healthy organs, corroborating ex vivo biodistribution data and providing valuable dosimetric information. escholarship.orgvub.be
While PET/CT is a major preclinical imaging tool, SPECT/CT is the standard for Ac-225 due to the gamma-emitting properties of its daughters. ansto.gov.au Additionally, novel high-resolution imaging techniques are being explored. Alpha cameras, for instance, can be used for ex vivo imaging of thin tissue slices to visualize the distribution of Ac-225 at a microscopic level. snmjournals.org This provides detailed information on how the radiopharmaceutical is distributed within the tumor microenvironment and in organs like the kidneys, which is critical for micro-dosimetry and understanding the correlation between absorbed dose and biological effects. snmjournals.org
Radiobiological Effects of Alpha Particles from this compound
The distinct radiobiological effects of the alpha particles emitted during the decay of Ac-225 are central to its therapeutic potential. nih.gov These effects are a direct consequence of their physical properties: high energy (typically 5-8 MeV) and high linear energy transfer (LET), deposited over a very short range of a few cell diameters (40-100 µm). nih.govresearchgate.netnih.gov
The high LET of alpha particles leads to a dense pattern of ionization events as they travel through tissue. nih.gov This dense ionization track results in the formation of complex and clustered DNA double-strand breaks (DSBs), which are exceedingly difficult for cancer cells to repair accurately, leading to efficient cell killing. researchgate.netnih.govnih.gov This mechanism of action is distinct from lower-LET radiation (e.g., beta particles), which creates more sparsely ionized tracks and simpler, more readily repairable DNA lesions. nih.govnih.gov
A key concept in radiobiology is the relative biological effectiveness (RBE), which compares the biological effect of one type of ionizing radiation to another. Due to the complexity of the DNA damage they induce, alpha particles have a much higher RBE than beta particles. nih.gov One in vitro study assessing the effects of PSMA-targeted radioligands found that the RBE of [²²⁵Ac]Ac-PSMA-I&T was 4.2 times higher than that of its Lutetium-177 labeled counterpart. nih.gov Another study noted that radiation from Ac-225 was more toxic to CAR T-cells than that from Lutetium-177 at similar doses. mdpi.com This high RBE means that fewer alpha particle traversals through a cell nucleus are required to induce cell death, making Ac-225 a particularly potent radionuclide for cancer therapy. nih.govnih.gov
Linear Energy Transfer (LET) and Relative Biological Effectiveness (RBE) of Alpha Particles
The therapeutic potential of this compound (Ac-225) is rooted in the fundamental radiobiological properties of the alpha particles it emits. Alpha particles are characterized by their high linear energy transfer (LET), which describes the rate at which they deposit energy as they travel through tissue. actineer.comfiveable.me Unlike low-LET radiation such as beta particles or gamma rays, which deposit energy sparsely over a longer path, alpha particles deposit a large amount of energy over a very short distance. actineer.comnih.gov The LET for alpha particles is approximately 80-100 keV/µm, significantly higher than that of beta particles (around 0.2 keV/µm). nih.govresearchgate.net This dense ionization track leads to highly localized and complex damage to cellular structures, particularly DNA. actineer.comresearchgate.net
The high LET of alpha particles results in a high relative biological effectiveness (RBE). nih.gov RBE is a measure used to compare the biological damage caused by a specific type of radiation to a reference radiation, typically X-rays or gamma rays. fiveable.me Due to the concentrated energy deposition that causes complex DNA double-strand breaks, alpha particles are more efficient at inducing cell death than low-LET radiation for the same absorbed dose. nih.govresearchgate.net The RBE of alpha particles generally increases with LET, reaching a peak in the range of 100-200 keV/µm. fiveable.mee-roj.org
In clinical practice for Ac-225, an RBE value of 5 is often used as a standard estimate for deterministic effects. nih.gov However, preclinical research indicates that the RBE is not a fixed value and can vary. One simulation study comparing Ac-225 to the beta-emitter Lutetium-177 found that after accounting for DNA repair mechanisms, the RBE of Ac-225 could range from 9.38 at very low absorbed doses to 1.46 at higher doses (up to 50 Gy). nih.gov This variability underscores the complexity of translating absorbed dose into biological effect, a central theme in preclinical investigations.
Table 1: Comparison of Alpha and Beta Particle Properties
| Property | Alpha Particles (from Ac-225) | Beta Particles |
|---|---|---|
| Linear Energy Transfer (LET) | High (~80-100 keV/µm) nih.govresearchgate.net | Low (~0.2 keV/µm) nih.gov |
| Range in Tissue | Short (40-100 µm, a few cell diameters) actineer.comnih.gov | Longer (0.05-12 mm) nih.gov |
| Relative Biological Effectiveness (RBE) | High (often estimated at 5, but can vary) nih.gov | Low (approximately 1) |
| Primary Damage Mechanism | Dense, complex DNA double-strand breaks nih.gov | Sparser, simpler DNA strand breaks |
Microdosimetry of this compound and its Daughters in Research Models
Microdosimetry in the context of Ac-225 involves quantifying the energy deposited at the subcellular level, which is critical for predicting therapeutic efficacy. nih.gov Due to the short range of alpha particles, the precise location of the Ac-225 atom and its subsequent daughter radionuclides determines the dose delivered to critical targets like the cell nucleus. researchgate.netnih.gov Preclinical research heavily relies on Monte Carlo simulations, using toolkits like GATE (Geant4 Application for Tomographic Emission), to model these energy depositions and calculate cellular S-values (absorbed dose in a target region per nuclear decay in a source region). nih.govsemanticscholar.org
A key finding from these models is the profound impact of the radiopharmaceutical's subcellular localization. Simulations have shown that internalizing the Ac-225 into the nucleus results in a significantly higher absorbed dose to the nucleus compared to when the radionuclide remains on the cell surface or in the cytoplasm. nih.govsemanticscholar.org For instance, one study demonstrated that full nuclear internalization of the Ac-225 decay chain could result in a more than two-fold increase in the cumulative S-value to the nucleus compared to localization on the cell membrane. nih.gov
A major challenge in Ac-225 microdosimetry is accounting for its decay chain. Ac-225 decays through a series of six short-lived daughters, four of which are alpha-emitters, before reaching stable Bismuth-209. nih.govnih.gov During each alpha decay, the daughter nucleus recoils with an energy of approximately 100 keV, which is strong enough to break chemical bonds and release it from the targeting molecule. nih.govmdpi.com The first daughter, Francium-221 (Fr-221), has a half-life of 4.8 minutes and can diffuse away from the target site. nih.gov Simulation models predict that if Fr-221 is not retained, the total absorbed dose to the target cell nucleus can decrease by as much as 72%. nih.gov Similarly, the longer-lived daughter Bismuth-213 (Bi-213) can migrate and redistribute, potentially affecting the dosimetry of both the target tumor and off-target organs like the kidneys. nih.govnih.govresearchgate.net
Table 2: Effect of Ac-225 Subcellular Localization on Nuclear S-Values
| Radionuclide Source Location | Relative Nuclear Absorbed Dose (S-value) | Key Research Finding |
|---|---|---|
| Cell Surface | Baseline (e.g., 0.167 Gy/Bq·s in one model) nih.gov | Represents the lowest dose delivery to the nucleus. |
| Cytoplasm | Intermediate | Dose to the nucleus is higher than surface binding but lower than direct nuclear targeting. semanticscholar.org |
| Nucleus | Highest (e.g., 0.364 Gy/Bq·s in one model, >2x surface dose) nih.gov | Maximizes therapeutic effect by placing the high-LET radiation in direct contact with DNA. |
Bystander Effects and Abscopal Effects in Alpha Radiotherapy Research
The biological consequences of radiotherapy are not limited to the cells that are directly irradiated. Non-targeted effects, including bystander and abscopal effects, are phenomena where non-irradiated cells exhibit radiation-induced responses. nih.govmednexus.org
The bystander effect describes the response of non-irradiated cells located in the vicinity of irradiated cells. nih.gov This local communication can be mediated through direct cell-to-cell contact via gap junctions or through the release of soluble factors like cytokines, chemokines, and exosomes into the microenvironment. nih.govresearchgate.net Cells experiencing the bystander effect can exhibit hallmarks of radiation damage, such as reduced survival, increased DNA damage, and apoptosis. nih.gov In the context of Ac-225, the intense, localized damage from high-LET alpha particles is thought to be a potent trigger for these bystander signals, potentially extending the therapeutic kill-zone beyond the path of the alpha particles themselves. nih.gov
The abscopal effect (from Latin ab scopus, "away from the target") refers to a systemic, immune-mediated phenomenon where local irradiation of a tumor leads to the regression of distant, non-irradiated tumors. nih.govfrontiersin.org This effect is much rarer than the bystander effect and is understood to be driven by the release of tumor antigens from dying cancer cells, which primes a systemic anti-tumor immune response. frontiersin.orgnih.gov High-dose, high-LET radiation is particularly effective at inducing an immunogenic form of cell death. Preclinical models suggest that this radiation-induced "in-situ vaccination" can activate T-cells that then travel throughout the body to attack metastatic deposits. frontiersin.org While much of the research has been done with external beam radiation, the principles are highly relevant to targeted alpha therapy with Ac-225, which may serve as a powerful instigator of the immune responses necessary for an abscopal effect.
Table 3: Characteristics of Bystander and Abscopal Effects
| Characteristic | Bystander Effect | Abscopal Effect |
|---|---|---|
| Location of Effect | Local, adjacent to irradiated cells nih.gov | Systemic, distant from the irradiated site nih.gov |
| Primary Mediator | Soluble factors (cytokines, exosomes), gap junctions nih.govresearchgate.net | Systemic immune system (primarily T-cells) frontiersin.org |
| Scale | Micro-environment (millimeters or cellular diameters) nih.gov | Macro-environment (whole organism) nih.gov |
| Relevance to Ac-225 | Extends local tumor cell killing beyond the alpha particle range. nih.gov | Potential to induce systemic anti-tumor immunity to treat metastases. frontiersin.org |
Quality Control and Analytical Methodologies for Actinium 225 Radiopharmaceuticals
Radionuclidic Purity Assessment of Actinium-225 Sources
Radionuclidic purity is defined as the proportion of the total radioactivity that is present as the desired radionuclide. For Ac-225, this involves the identification and quantification of any other radioisotopes that may be present in the source material. The presence of such impurities can lead to altered biodistribution, and unintended radiation doses to non-target tissues.
The primary method for assessing radionuclidic purity is high-resolution gamma-ray spectroscopy, typically using High-Purity Germanium (HPGe) detectors. These detectors offer superior energy resolution, allowing for the identification of closely spaced gamma-ray peaks from different radionuclides.
A significant radionuclidic impurity of concern, particularly in accelerator-produced Ac-225, is Actinium-227 (Ac-227). nih.gov Due to its long half-life (21.77 years) and its own complex decay chain, the presence of Ac-227 can have long-term dosimetric consequences. nih.gov Gamma spectroscopy can be used to detect and quantify Ac-227 and its decay products, such as Thorium-227 (Th-227) and Radium-223 (Ra-223). nih.govresearchgate.net The acceptable limits for such impurities are stringent, often in the range of ≤0.3% of the total Ac-225 activity at the time of calibration.
Table 1: Common Radionuclidic Impurities in this compound Sources and Their Detection
| Impurity | Half-life | Primary Emission(s) | Detection Method |
|---|---|---|---|
| Actinium-227 (Ac-227) | 21.77 years | Beta, Alpha | Gamma Spectroscopy (via decay products) |
| Thorium-227 (Th-227) | 18.72 days | Alpha, Gamma | Gamma Spectroscopy |
| Radium-223 (Ra-223) | 11.43 days | Alpha, Gamma | Gamma Spectroscopy |
Radiochemical Purity Determination of this compound Conjugates
Radiochemical purity (RCP) is the fraction of the total radioactivity in a radiopharmaceutical that is present in the desired chemical form. nih.gov For Ac-225 conjugates, this means ensuring that the Ac-225 is stably bound to the targeting molecule (e.g., a peptide or antibody) and quantifying the amount of "free" or unbound Ac-225.
A major challenge in determining the RCP of Ac-225 radiopharmaceuticals is the disruption of secular equilibrium between Ac-225 and its daughter radionuclides during the radiolabeling and purification processes. researchgate.netcornell.edu Since Ac-225 itself is a pure alpha-emitter, its direct detection is difficult. Therefore, its quantification often relies on the gamma emissions of its daughter products, primarily Francium-221 (Fr-221) and Bismuth-213 (Bi-213). researchgate.net However, it takes several hours for these daughters to reach secular equilibrium with Ac-225, which can delay the release of the radiopharmaceutical for clinical use. cornell.edusnmjournals.org
The alpha recoil effect further complicates RCP determination. When an Ac-225 atom decays by emitting an alpha particle, the resulting daughter atom can recoil with enough energy to break the chemical bond with the chelator, leading to the release of free daughter radionuclides. nih.gove-mjm.orgnih.govresearchgate.net This can result in an overestimation of the amount of unbound Ac-225 if not properly accounted for.
Chromatographic Techniques for this compound Analysis (e.g., Radio-TLC, HPLC)
Chromatographic methods are the cornerstone for determining the radiochemical purity of Ac-225 conjugates.
Radio-Thin Layer Chromatography (Radio-TLC) is a widely used, rapid method for separating the radiolabeled conjugate from free Ac-225. researchgate.netnih.govresearchgate.net Instant thin-layer chromatography (iTLC) is often employed for its speed. snmjournals.org A small spot of the radiopharmaceutical is applied to a stationary phase (e.g., silica (B1680970) gel-impregnated glass microfiber paper), and a mobile phase is used to carry the components up the strip at different rates. The distribution of radioactivity on the strip is then measured with a radio-TLC scanner. nih.gov
Table 2: Example Radio-TLC Systems for this compound Conjugate Analysis
| Stationary Phase | Mobile Phase | Species at Origin (Rf ~0) | Species at Solvent Front (Rf ~1) |
|---|---|---|---|
| iTLC-SG | 50 mM DTPA, pH 5.5 | [²²⁵Ac]Ac-conjugate | Free [²²⁵Ac]Ac³⁺ |
| iTLC-SG | 50 mM Citrate buffer, pH 5.0 | [²²⁵Ac]Ac-conjugate | Free [²²⁵Ac]Ac³⁺ |
High-Performance Liquid Chromatography (HPLC) provides a more detailed and quantitative analysis of the radiochemical purity. e-mjm.orgresearchgate.netsnmjournals.org It offers higher resolution than radio-TLC and can separate the desired radiopharmaceutical from various impurities, including radiolytically damaged fragments. snmjournals.org The eluent from the HPLC column is passed through a radioactivity detector to generate a radiochromatogram. For Ac-225, this often involves fraction collection followed by gamma counting of the fractions. e-mjm.orgsnmjournals.org
Table 3: Example HPLC System for this compound Conjugate Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with trifluoroacetic acid |
| Detection | UV detector followed by a radioactivity detector (or fraction collection and gamma counting) |
Spectroscopic Methods for this compound Characterization (e.g., Gamma Counting, HP-Ge Detection)
Spectroscopic methods are essential for both the identification and quantification of Ac-225 and its daughter products.
Gamma Counting is routinely used for the quantification of Ac-225 activity, albeit indirectly. vub.besckcen.beazavista.com This is typically done by measuring the gamma emissions from its daughters, Fr-221 (at 218 keV) and Bi-213 (at 440 keV), once secular equilibrium has been established or by using validated protocols for quantification before equilibrium is reached. nih.govvub.besckcen.benih.gov Well-type Sodium Iodide (NaI(Tl)) scintillation counters are commonly used for this purpose due to their high efficiency. researchgate.net
High-Purity Germanium (HPGe) Detectors offer superior energy resolution compared to NaI(Tl) detectors and are the gold standard for radionuclidic purity assessment. nih.govbarc.gov.inortec-online.com They can resolve the complex gamma spectra of Ac-225 and its decay chain, as well as any potential radionuclidic impurities. nih.gov This high resolution is crucial for accurately identifying and quantifying different radioisotopes present in a sample. barc.gov.in
Table 4: Key Gamma Emissions in the this compound Decay Chain
| Radionuclide | Half-life | Prominent Gamma Energy (keV) | Abundance (%) |
|---|---|---|---|
| Francium-221 (Fr-221) | 4.9 min | 218.1 | 11.4 |
| Bismuth-213 (Bi-213) | 45.6 min | 440.4 | 26.1 |
Analytical Challenges and Innovations in this compound Quality Control
The quality control of Ac-225 radiopharmaceuticals is fraught with challenges that necessitate innovative analytical solutions.
Key Challenges:
Secular Equilibrium Delay: The time required to reach secular equilibrium between Ac-225 and its gamma-emitting daughters significantly delays product release. cornell.edue-mjm.org
Alpha Recoil Effect: The recoil of daughter nuclides after alpha decay can lead to their release from the targeting molecule, complicating the interpretation of radiochemical purity measurements. nih.gove-mjm.orgnih.govresearchgate.net
Lack of a Stable Isotope: The absence of a stable actinium isotope makes it impossible to prepare a reference standard for the validation of analytical methods. e-mjm.org
Radiolysis: The high energy of the alpha particles emitted by Ac-225 and its daughters can cause radiolysis of the radiopharmaceutical and excipients, leading to the formation of impurities. snmjournals.orgnih.gov
Innovations in Quality Control:
Pre-equilibrium Quantification Protocols: Researchers have developed and validated gamma counting protocols that allow for the accurate quantification of Ac-225 activity before secular equilibrium is reached, significantly shortening the quality control timeline. vub.besckcen.be Studies have shown that a measurement at 2 hours post-radioTLC development can accurately predict the final RCP. researchgate.netcornell.edu
Cross-Validation of Methods: To address the lack of a stable reference standard, cross-validation between different analytical techniques, such as radio-TLC and HPLC, is crucial to ensure the accuracy and reliability of RCP measurements. e-mjm.orgsnmjournals.org
Advanced Spectroscopic Techniques: The use of high-resolution detectors like HPGe is becoming increasingly important for the detailed characterization of both the Ac-225 source material and the final radiopharmaceutical product. nih.govnih.gov
Theoretical and Computational Modeling in Actinium 225 Research
Molecular Dynamics Simulations of Actinium-225 Chelation and Complex Stability
The development of effective this compound (Ac-225) based radiopharmaceuticals is critically dependent on the ability of a chelating ligand to securely bind the Ac³⁺ ion and prevent its release in vivo. The unique chemical properties of actinium—being the largest trivalent cation on the periodic table with a chemistry dominated by electrostatic interactions—present significant challenges for stable chelation. nih.govresearchgate.net Molecular Dynamics (MD) simulations, often integrated with Density Functional Theory (DFT), have become indispensable tools for understanding the complexation of Ac-225 at an atomic level. elifesciences.org
MD simulations provide insights into the dynamic behavior of Ac-225 complexes in a solvated, biologically relevant environment, allowing researchers to assess their kinetic stability over time. elifesciences.orgresearchgate.net A primary focus of these simulations has been to evaluate and understand the limitations of currently used chelators, such as DOTA, whose macrocyclic cavity is not ideally sized for the large Ac³⁺ ion, leading to potentially suboptimal stability. researchgate.netresearchgate.net
Theoretical studies have elucidated key principles for designing stable Ac-225 chelators. It has been shown that Ac³⁺–chelation chemistry is primarily governed by ionic bonding. nih.gov Therefore, simulations focus on strategies that maximize electrostatic interactions between the chelator's functional groups and the Ac³⁺ cation while minimizing electronic repulsion between the negatively charged binding groups. nih.gov Researchers use MD and DFT to investigate how factors like macrocycle ring size, the number and type of metal-binding functional groups, and the length of tethers connecting these groups to the macrocycle backbone influence complex stability. nih.gov For instance, simulations have been used to explore the stability of Ac-225 complexes with various ligands, including DOTA, macropa, and other novel scaffolds, providing a computational basis for experimental work. elifesciences.orgmdpi.com
The table below summarizes key findings from computational studies on Ac-225 chelation.
| Computational Method | Chelator/System Studied | Key Findings/Objectives |
| Density Functional Theory (DFT) | Macrocyclic derivatives of DOTA | Identified that Ac³⁺ chelation is dominated by ionic interactions; established design principles based on maximizing electrostatic attraction and minimizing repulsion. nih.gov |
| DFT and Molecular Dynamics (MD) | Novel hydroxamate-macrocyclic hybrid scaffolds | Predicted superior binding energies and kinetic inertness for a hybrid chelator compared to standard scaffolds, demonstrating the power of an integrated computational design approach. elifesciences.org |
| DFT | DFO*12 (dodecadentate chelator) | Guided the design of a new hydroxamate-based chelator with potential for stable Ac-225 complexation. acs.org |
| MD Simulations | Ac-225 doped Lanthanide Nanoconstructs | Provided fundamental understanding of the structure-property relationship and arrangement of Ac atoms within the nanocluster at an atomic scale. wpmucdn.com |
Monte Carlo Simulations for Alpha Particle Dosimetry in Pre-Clinical Models
Accurate dosimetry is essential for predicting the therapeutic efficacy and potential toxicity of Ac-225 radiopharmaceuticals. Monte Carlo simulations are the gold standard for this purpose, providing a detailed, particle-by-particle account of radiation transport and energy deposition in preclinical models. nih.gov Software toolkits such as GATE (Geant4 Application for Tomographic Emission) are widely used for these simulations due to their validated features for internal dosimetry in nuclear medicine. nih.govacs.org
The dosimetry of Ac-225 is complicated by its complex decay chain, which involves the emission of four high-energy alpha particles from short-lived daughter radionuclides. nih.gov A critical challenge that Monte Carlo simulations help address is the assumption that these daughter nuclides remain at the initial target site. nih.gov Recoil energy from alpha decay can break the bond between the radionuclide and the chelator-biomolecule conjugate, allowing daughter nuclides to migrate. This migration can significantly alter the absorbed dose delivered to tumors and healthy tissues. Simulations can model the dosimetric impact of varying degrees of progeny retention, revealing that the absorbed dose to a cell nucleus can decrease substantially if daughter nuclides like Francium-221 (²²¹Fr) and Bismuth-213 (²¹³Bi) are not fully retained. nih.govresearchgate.net
These simulations are performed at multiple scales. At the microscopic level, models of individual cells (e.g., 10 µm diameter) and cell clusters (micrometastases) are used to calculate cellular S-values (absorbed dose in Gy per Bq-s) for each radionuclide in the Ac-225 decay chain. nih.gov These calculations assess how the absorbed dose to the cell nucleus changes based on the subcellular localization of the radiopharmaceutical (e.g., cell membrane, cytoplasm, or nucleus). nih.gov At a larger scale, preclinical dosimetry uses voxelized mouse models, often constructed from Computed Tomography (CT) images, to simulate whole-organ dose distributions. acs.orgnih.gov This approach allows for mouse-specific, realistic dosimetry that accounts for the heterogeneous distribution of the radiopharmaceutical in vivo. nih.gov
The table below provides examples of how Monte Carlo simulations are applied in preclinical Ac-225 dosimetry.
| Simulation Software | Model/Scale | Dosimetric Parameter Calculated | Key Insights |
| GATE (Geant4-DNA) | Single cells and micrometastases | Cellular S-values (Self- and cross-dose) | Validated GATE for alpha emitter microdosimetry; demonstrated that daughter nuclide migration can reduce nuclear absorbed dose by up to 71%. nih.gov |
| GATE/Geant4 | Voxelized mouse phantom (from CT images) | Organ absorbed dose distributions | Enabled the construction of specific anatomy mouse models for more accurate, preclinical dosimetry compared to standardized models. acs.org |
| GATE/Geant4 | Ex vivo blood irradiation model | Absorbed dose coefficient (dBlood) | Calculated a high absorbed dose coefficient for Ac-225 (15632.02 mGy∙ml∙MBq⁻¹), providing data for establishing dose-response relationships. acs.orgnih.gov |
| NASIC Program | Cell population | Absorbed doses and lineal energy spectra | Used to calculate the Relative Biological Effectiveness (RBE) of Ac-225 and its daughters. researchgate.net |
Pharmacokinetic and Pharmacodynamic Modeling of this compound Radiopharmaceuticals
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling provides a quantitative framework to understand the relationship between the administration of an Ac-225 radiopharmaceutical and its ultimate therapeutic effect. PK modeling describes the drug's journey through the body—its absorption, distribution, and clearance—while PD modeling links the drug's concentration at the target site to the observed biological response, such as tumor cell killing or toxicity. These models are crucial for optimizing dosing strategies and predicting treatment outcomes in preclinical settings.
Mathematical models for Ac-225 therapies often integrate several biological and physical processes. A common approach combines models of Gompertzian tumor growth (which describes the natural proliferation of cancer cells) with antibody-mediated pharmacokinetics (describing antigen binding and dissociation) and models of radiation-induced cell killing. nih.gov By fitting these integrated models to data from preclinical studies, researchers can identify the variables most critical to therapeutic success. nih.gov For example, simulations have shown that factors such as tumor cell doubling time, the amount of administered antibody, the specific activity of the radiopharmaceutical, and the density of target antigens on cancer cells can significantly impact median survival. nih.gov
A key application of PK/PD modeling is the investigation of treatment fractionation. Models can simulate different dosing schedules to determine whether administering the total activity in multiple smaller doses separated by a specific time interval could improve survival compared to a single large dose. nih.gov Furthermore, predictive dosimetric and toxicity modeling is vital for establishing a therapeutic window. For Ac-225-PSMA agents, for instance, models are used to estimate the absorbed doses to tumors and organs at risk, such as the salivary glands and kidneys. researchgate.netnih.gov This allows for the prediction of potential toxicities, like xerostomia (dry mouth), and helps in defining appropriate starting activities for clinical trials. researchgate.netnih.gov A significant challenge in the PK modeling of Ac-225 is accounting for its daughter nuclides, which may have different pharmacokinetic behaviors if they detach from the parent molecule, potentially leading to off-target radiation exposure. wpmucdn.com
The table below summarizes different aspects of PK/PD modeling for Ac-225 radiopharmaceuticals.
| Model Type | Radiopharmaceutical Class | Key Objective/Application | Variables Investigated/Predicted |
| Integrated PK/PD (Gompertzian growth, antibody kinetics, cell killing) | 225Ac-labeled antibodies | Identify critical parameters for therapeutic success and optimize treatment schedules. | Tumor doubling time, antibody specific-activity, antigen density, treatment fractionation. nih.gov |
| Predictive Dosimetry and Toxicity Model | 225Ac-PSMA | Assess the impact of organ protectors and predict the incidence of xerostomia. | Absorbed doses to salivary glands, kidneys; Normal Tissue Complication Probability (NTCP). researchgate.net |
| Pharmacokinetic Modulation | 225Ac-PSMA conjugates with albumin binders | Improve the biodistribution profile to enhance tumor uptake and reduce non-target exposure. | Blood circulation time, tumor uptake (%ID/g), tumor-to-background ratios. researchgate.netnih.gov |
| Biodistribution Modeling | 225Ac-PSMA agents | Investigate the impact of specific activity on the in vivo distribution of the radiopharmaceutical. | Uptake in tumor, liver, spleen, and other organs as a function of specific activity. |
Computational Design and Screening of Novel this compound Ligands
The limitations of existing chelators, such as DOTA, in providing optimal stability for the large Ac³⁺ ion have spurred the use of computational chemistry to design and screen novel ligands. researchgate.net This in silico approach accelerates the discovery process, offering a rational, cost-effective method to identify promising chelator candidates for experimental validation before their time-consuming and resource-intensive synthesis. researchgate.net
A comprehensive computational workflow is typically employed, integrating multiple techniques to evaluate potential ligands from different perspectives. elifesciences.orgresearchgate.net The process often begins with a rational design strategy, leveraging known coordination preferences of Ac³⁺ to create new scaffolds. These can include modifications of existing macrocycles, hydroxamate-based ligands, or innovative hybrid frameworks that combine features of different chelator classes. researchgate.net
Key computational steps include:
Density Functional Theory (DFT) Calculations: This quantum mechanical method is used to predict the thermodynamic stability of the metal-ligand complex. By calculating parameters like binding energy, researchers can quantitatively assess how strongly a candidate ligand will bind to Ac³⁺. A more negative binding energy indicates a more stable complex. researchgate.net
Molecular Dynamics (MD) Simulations: Once a ligand shows promising thermodynamic stability, MD simulations are used to model its dynamic behavior in a solvated environment. These simulations assess the kinetic inertness of the complex, ensuring it remains structurally intact over time and does not readily dissociate. elifesciences.orgresearchgate.net
In Silico ADME/Toxicity Screening: High-throughput computational tools are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and potential toxicity of the candidate chelators. This step helps to filter out molecules with unfavorable drug-like properties early in the design phase. researchgate.net
These computational studies have established key design principles for new Ac-225 chelators. Because Ac³⁺ chelation is dominated by ionic interactions, a successful design strategy involves maximizing electrostatic interactions with the metal ion while simultaneously minimizing electronic repulsion between the ligand's functional groups. nih.govacs.orgnih.gov This has led to the computational design and subsequent synthesis of ligands predicted to bind Ac³⁺ more strongly than DOTA, such as the dodecadentate chelator DFO*12 and various macropa-based structures. mdpi.com
The table below outlines the typical workflow for the computational design and screening of new Ac-225 ligands.
| Stage | Computational Method | Purpose | Example Application/Finding |
| 1. Design & Initial Screening | Rational Design / In Silico Screening | Create novel chelator scaffolds based on Ac³⁺ chemistry (e.g., macrocyclic, hydroxamate, hybrid). | Designing a hybrid scaffold combining hydroxamate moieties with a macrocyclic framework for synergistic binding. researchgate.net |
| 2. Thermodynamic Evaluation | Density Functional Theory (DFT) | Calculate binding energies to predict the thermodynamic stability of the Ac³⁺-ligand complex. | A hybrid chelator was predicted to have a superior Ac-225 binding energy (-198.9 kcal/mol) compared to other scaffolds. researchgate.net |
| 3. Kinetic Stability Assessment | Molecular Dynamics (MD) Simulations | Model the dynamic behavior of the complex in a solvated environment to assess its kinetic inertness and structural rigidity. | 100 ns MD simulations corroborated the exceptional stability of the hybrid complex, showing minimal structural deviation. elifesciences.orgresearchgate.net |
| 4. Pharmacokinetic & Safety Profiling | In Silico ADME/Toxicity Prediction | Predict drug-likeness and potential toxicity to filter candidates before synthesis. | The designed hybrid chelator was predicted to have a favorable drug-like profile and very low acute toxicity. elifesciences.orgresearchgate.net |
Future Directions and Emerging Research Avenues for Actinium 225
Advancements in Actinium-225 Production and Supply Chain Optimization
The current global supply of this compound is limited, a factor that significantly hinders its broader clinical application. Historically, the primary source has been the decay of Thorium-229, which itself is a rare material derived from aged Uranium-233 stockpiles. mdpi.comnih.gov This method yields only small quantities of Ac-225, sufficient for a limited number of treatments and research studies annually. mdpi.com
To address this critical shortage, significant efforts are underway to develop and scale up alternative production methods. These initiatives are focused on leveraging particle accelerators and nuclear reactors to create new, reliable supply chains.
Accelerator-Based Production:
A promising and actively pursued route involves the irradiation of Thorium-232 or Radium-226 targets with high-energy protons in cyclotrons or linear accelerators. nih.govdrugdiscoverynews.com
Thorium-232 Spallation: High-energy proton bombardment of Thorium-232 targets can produce Ac-225. nih.gov This method has the potential for large-scale production.
Radium-226 Irradiation: Irradiating Radium-226 with protons in a cyclotron is another viable method. drugdiscoverynews.com Several companies and research institutions are optimizing this process to increase yield and purity.
The U.S. Department of Energy Isotope Program has been instrumental in advancing accelerator-based production through its Tri-Lab Effort, involving Brookhaven National Laboratory, Los Alamos National Laboratory, and Oak Ridge National Laboratory. energy.gov This collaboration aims to establish a scalable production method to meet the growing demand. energy.gov
| Production Method | Starting Material | Key Advantage | Key Challenge |
| Thorium-229 Decay | Thorium-229 | High purity Ac-225 | Limited availability of Thorium-229 |
| Accelerator Production | Thorium-232 or Radium-226 | Potential for large-scale production | Requires high-energy accelerators and complex target processing |
| Reactor Production | Radium-226 | Utilizes existing nuclear reactor infrastructure | Potential for co-production of undesirable isotopes |
Supply Chain Optimization:
Beyond production, optimizing the supply chain is crucial. This involves developing efficient chemical separation and purification processes to isolate high-purity Ac-225 from irradiated targets and co-produced radionuclides. Furthermore, establishing robust distribution networks is essential to ensure that this valuable isotope reaches researchers and clinicians in a timely manner. Pharmaceutical companies are increasingly investing in and partnering with isotope manufacturers to secure a stable supply for their clinical trials and future commercial products. drugdiscoverynews.com
Novel Chelation Strategies and Radioconjugate Architectures
For this compound to be effective as a targeted therapy, it must be securely attached to a targeting molecule (such as an antibody, peptide, or small molecule) that can deliver it directly to the intended cells. This is achieved through the use of a chelator, a molecule that binds tightly to the Ac-225 ion. The stability of this bond is critical to prevent the premature release of Ac-225 and its daughter radionuclides in the body, which could lead to off-target toxicity.
The large ionic radius of Ac-225 presents a unique challenge for chelation chemistry. Traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) have been used, but often require harsh labeling conditions that can damage sensitive biological targeting molecules. nih.gov
Emerging Chelation Strategies:
Researchers are actively developing novel chelators specifically designed to accommodate the large size of the Ac-225 ion and form highly stable complexes under mild conditions.
Macrocyclic Chelators: New macrocyclic ligands, such as macropa and its derivatives, have shown great promise. These large-ring molecules can encapsulate the Ac-225 ion more effectively, leading to improved stability. nih.gov
Acyclic Chelators: While traditionally less stable, new designs of acyclic (open-chain) chelators are being explored that offer faster labeling kinetics.
| Chelator | Type | Key Features |
| DOTA | Macrocyclic | Well-established, but requires heating for efficient labeling. |
| Macropa | Macrocyclic | Larger ring size, better accommodates Ac-225, allows for room temperature labeling. |
| Novel Acyclic Chelators | Acyclic | Potential for rapid labeling under mild conditions. |
Innovative Radioconjugate Architectures:
The design of the entire radioconjugate—comprising the targeting molecule, the chelator, and the linker connecting them—is also a focus of intense research. The goal is to optimize the pharmacokinetic properties of the agent, ensuring it reaches the target tissue efficiently and is cleared from healthy tissues to minimize side effects. This includes exploring different types of targeting molecules, from large antibodies to smaller, more rapidly clearing peptides and small molecules.
Integration of this compound with Diagnostic Imaging Modalities in Pre-Clinical Research
A significant challenge in the development of this compound therapies is the difficulty in visualizing its distribution in the body. Unlike many therapeutic radionuclides that also emit gamma rays suitable for SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) imaging, Ac-225 itself does not have ideal emissions for routine clinical imaging. However, its daughter nuclides, Francium-221 and Bismuth-213, do emit gamma rays that can be detected. thno.org
Imaging Ac-225 via its Daughters:
Pre-clinical research is focused on optimizing SPECT imaging protocols to detect the gamma emissions from Francium-221 (218 keV) and Bismuth-213 (440 keV). thno.org This allows researchers to track the localization of the Ac-225 radiopharmaceutical and assess whether it is accumulating in the target tumor and clearing from non-target organs.
Challenges in Quantitative Imaging:
While feasible, quantitative SPECT imaging of Ac-225 is complex. The low abundance of these gamma emissions and the potential for the daughter nuclides to redistribute after being released from the parent Ac-225 complex can complicate image interpretation and dosimetry calculations.
Theranostic Approaches:
To overcome these imaging limitations, a "theranostic" approach is being explored. This involves pairing the Ac-225 therapeutic agent with a diagnostic analogue that uses a different radionuclide suitable for PET or SPECT imaging. For example, the same targeting molecule can be labeled with a diagnostic isotope (like Gallium-68 or Zirconium-89 for PET) to first image the patient and confirm that the target is present before administering the Ac-225 therapy. This allows for better patient selection and treatment planning.
Exploration of this compound in Non-Oncological Research Applications
While the primary focus of this compound research has been in oncology, its potent cell-killing ability is now being explored for other applications where the targeted elimination of specific cells is desired.
Infectious Diseases:
One of the most promising non-oncological applications is in the treatment of infectious diseases. Researchers are developing Ac-225-based radioimmunotherapies that target infected cells.
Viral Infections: A notable example is the development of an Ac-225 radioimmunoconjugate that targets cells infected with the SARS-CoV-2 virus. researchgate.netrsc.orgosti.gov The concept is to use an antibody that specifically binds to a protein on the surface of infected cells, delivering the cytotoxic alpha particles to eliminate these viral reservoirs. researchgate.netrsc.orgosti.gov This approach has also been explored for HIV-1. rsc.org
Bacterial Infections: Targeted alpha therapy is also being investigated for the treatment of bacterial biofilm-associated infections, which are notoriously difficult to eradicate with conventional antibiotics. researchgate.net Preclinical studies have shown that Ac-225-labeled antibodies targeting bacteria can reduce the bacterial load on implants and in surrounding tissues. researchgate.net
Immunology and Conditioning Regimens:
In the field of immunology, Ac-225 is being used in preclinical studies to modulate the immune system.
Targeted Conditioning for Bone Marrow Transplants: Radiolabeled antibodies targeting specific immune cell markers, such as CD45, are being developed as conditioning agents prior to bone marrow transplantation. ashpublications.org The goal is to selectively eliminate the patient's existing hematopoietic stem cells to make way for the donor cells, potentially offering a less toxic alternative to traditional chemotherapy and total body irradiation. ashpublications.org
Inducing Anti-Tumor Immune Responses: Research has shown that targeted alpha therapy with Ac-225 can induce an immune response against tumors. snmjournals.orgnih.gov The dying cancer cells can release tumor antigens, which can then be recognized by the immune system, potentially leading to a systemic and durable anti-tumor effect. snmjournals.orgnih.gov
Overcoming Research Challenges in this compound Translation
The translation of this compound from a promising research tool to a widely available clinical therapy faces several significant hurdles that researchers are actively working to overcome.
Daughter Radionuclide Recoil and Redistribution:
A fundamental challenge with Ac-225 is the recoil effect. When an Ac-225 atom decays by emitting an alpha particle, the resulting daughter atom (Francium-221) is physically displaced with enough energy to potentially break its bond with the chelator. nih.gov These "free" daughter radionuclides can then circulate in the body and accumulate in non-target tissues, such as the kidneys, leading to toxicity. nih.gov Strategies to mitigate this include:
Developing more stable chelation systems: As discussed in section 8.2, creating chelators that can better retain the daughter products is a key area of research.
Internalizing radioconjugates: Designing radiopharmaceuticals that are rapidly internalized into the target cancer cells can help to trap the daughter radionuclides within the cell, limiting their systemic distribution.
Dosimetry and Treatment Planning:
Accurately calculating the radiation dose delivered to tumors and healthy tissues is essential for safe and effective treatment. The complex decay chain of Ac-225, with its multiple alpha and beta emissions, and the potential for daughter redistribution, makes dosimetry challenging. Improving quantitative imaging techniques (as mentioned in section 8.3) and developing sophisticated dosimetric models are critical for optimizing treatment planning.
Radiological Safety and Handling:
As an alpha-emitter, Ac-225 requires specialized handling procedures and facilities to ensure the safety of healthcare workers and researchers. Establishing standardized protocols for the safe handling, administration, and waste disposal of Ac-225 is crucial for its broader clinical adoption.
Regulatory and Commercialization Hurdles:
Bringing any new drug to market is a complex and expensive process. For Ac-225-based therapies, this includes navigating the regulatory landscape for radiopharmaceuticals, which has its own unique set of requirements. Furthermore, the limited supply and high cost of Ac-225 can be a barrier to large-scale clinical trials and commercialization. The ongoing efforts to increase production are vital to overcoming these economic challenges.
Q & A
Q. What are the predominant methods for producing actinium-225, and how do their yields and impurity profiles compare?
this compound is primarily produced via two routes: (1) high-energy proton spallation of thorium-232 and (2) photonuclear reactions with radium-226 (Ra-226(γ,n)Ra-225 → Ac-225). The spallation method, tested at facilities like Brookhaven Lab’s Linear Accelerator (BLIP) and LANL’s Neutron Science Center, achieves a cross-section of ~14–20 mb at 200 MeV, enabling production of >100 mCi per irradiation . Photonuclear methods, modeled using Monte Carlo codes like Fluka, can yield ~148 GBq (4 Ci) of Ra-225 (Ac-225 precursor) per 10-day irradiation cycle . Key differences include spallation’s higher scalability but co-production of impurities like actinium-227 (<0.5%), while photonuclear methods require precise Ra-226 target segmentation to minimize Ac-227 .
Q. How do this compound’s decay properties influence experimental design in targeted alpha therapy (TAT)?
Ac-225 decays with a 10-day half-life via α-emission, generating daughter isotopes (e.g., francium-221, bismuth-213) that emit additional α/β particles. Researchers must account for recoil effects (daughter nuclide displacement from targeting molecules) and radiation cross-fire. Methodological solutions include:
Q. What separation techniques ensure high-purity this compound for preclinical studies?
Post-irradiation processing involves liquid-liquid extraction (e.g., using tributyl phosphate) or ion-exchange chromatography to isolate Ac-225 from thorium/radium matrices. Quality control requires:
- Inductively Coupled Plasma (ICP) analysis for metal contaminants (e.g., Th, Ra) .
- Gamma spectrometry to quantify co-produced isotopes (e.g., Ac-227, Ra-223) .
- Comparison against reference standards (e.g., Oak Ridge National Lab’s Ac-225) for activity calibration .
Advanced Research Questions
Q. How can researchers mitigate the impact of actinium-227 impurities in therapeutic Ac-225 batches?
Ac-227 (t½=21.8 years) poses long-term radiotoxicity risks. Mitigation strategies include:
- Decay chain segregation : Isolate Ra-225 (Ac-225 parent) and allow Ac-227 to decay prior to Ac-225 extraction .
- Target enrichment : Use isotopically pure Th-232 or Ra-226 to reduce neutron capture pathways that generate Ac-227 .
- Post-production purification : Implement tandem chromatography (e.g., LN2 resin followed by DGA) to achieve Ac-227/Ac-225 separation ratios >10⁶ .
Q. What preclinical models best replicate the pharmacokinetic challenges of Ac-225-labeled radiopharmaceuticals?
Advanced models should address:
- Heterogeneous tumor penetration : Use patient-derived xenografts (PDX) or 3D tumor spheroids to mimic stromal barriers .
- Dosimetry validation : Combine Monte Carlo simulations (e.g., FLUKA) with microdosimetry probes to map α-particle energy deposition .
- Immune response modulation : Track cytokine profiles in humanized mice to assess radiation-induced bystander effects .
Q. How can Ac-225 be integrated with beta-emitting isotopes (e.g., Lu-177) to optimize combination radionuclide therapy?
Methodological considerations include:
- Sequential dosing : Administer Ac-225 first to target micrometastases, followed by Lu-177 for larger lesions, leveraging their differing penetration ranges (α: 50–100 µm; β: 0.5–2 mm) .
- Dosimetric synergy : Use multi-isotope SPECT/CT imaging to quantify tumor absorbed dose ratios and adjust activity levels .
- Toxicity thresholds : Establish bone marrow dose limits via preclinical dosimetry (e.g., <0.5 Gy to kidneys in murine models) .
Q. What strategies address supply chain bottlenecks in Ac-225 production for multi-institutional trials?
Scaling requires:
- Tri-lab collaboration : Coordinate target irradiation (BNL/LANL), processing (ORNL), and distribution to clinical partners .
- Batch validation : Standardize QC protocols (e.g., USP <825> compliance) for inter-lab consistency .
- Alternative production routes : Explore electron accelerators or reactor-based neutron capture (e.g., Ra-226(n,2n)Ra-225) to diversify supply .
Emerging Research Frontiers
Q. Can Ac-225-based therapies be adapted for non-oncological applications, such as antimicrobial resistance?
Preliminary studies suggest Ac-225’s α-particles disrupt biofilm matrices and antibiotic-resistant bacteria (e.g., Pseudomonas aeruginosa). Research steps:
Q. What innovations in chelation chemistry improve Ac-225’s in vivo stability for systemic delivery?
Recent advances include:
- Macrocyclic ligands : Functionalize DOTA with albumin-binding moieties to prolong circulation time .
- Click chemistry : Site-specific conjugation of Ac-225 to antibodies (e.g., PSMA-targeting mAbs) reduces off-target retention .
- Nanocarriers : Encapsulate Ac-225 in liposomes or mesoporous silica for passive tumor targeting .
Q. How do recoiling daughter isotopes influence the therapeutic efficacy of Ac-225 in disseminated metastases?
Recoil-driven daughter dispersion (e.g., Bi-213) can enhance tumor coverage but risks hematological toxicity. Researchers should:
- Quantify daughter redistribution using alpha-camera imaging .
- Model dose escalation thresholds using microfluidic metastasis-on-chip platforms .
- Optimize dosing intervals based on Ac-225’s 10-day half-life and daughter half-lives (e.g., Bi-213: 46 min) .
Data Contradictions and Validation
Q. How should researchers reconcile discrepancies in reported Ac-225 production cross-sections?
Cross-section values vary between simulation (~20 mb) and experimental (~14 mb) data for Th-232 spallation . Resolution strategies:
Q. What analytical techniques resolve controversies in Ac-225’s radiochemical purity?
Conflicting impurity reports (e.g., Ac-227 levels) require:
- Mass spectrometry : HR-ICP-MS to detect trace actinides (detection limit: 0.1 pg/g) .
- Alpha spectroscopy : Resolve overlapping α-peaks from Ac-225 (6.0 MeV) and Ac-227 (5.0 MeV) .
- Neutron activation analysis : Identify Th-232 residues in processed targets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
